molecular formula C31H31N5O B15608462 ZK-806450

ZK-806450

Cat. No.: B15608462
M. Wt: 489.6 g/mol
InChI Key: DZLGSWPXZYDHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZK-806450 is a useful research compound. Its molecular formula is C31H31N5O and its molecular weight is 489.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H31N5O

Molecular Weight

489.6 g/mol

IUPAC Name

7-[[2-(1-ethanimidoylpiperidin-4-yl)oxycarbazol-9-yl]methyl]naphthalene-2-carboximidamide

InChI

InChI=1S/C31H31N5O/c1-20(32)35-14-12-25(13-15-35)37-26-10-11-28-27-4-2-3-5-29(27)36(30(28)18-26)19-21-6-7-22-8-9-23(31(33)34)17-24(22)16-21/h2-11,16-18,25,32H,12-15,19H2,1H3,(H3,33,34)

InChI Key

DZLGSWPXZYDHBD-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

ZK-806450 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Mechanism of Action of ZK-806450

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. This guide delves into the core mechanism of action of this compound, providing a comprehensive overview of its primary pharmacological target, the associated signaling pathways, and available data on its activity. While initial computational studies have suggested potential antiviral properties, the experimentally validated and primary mechanism of action of this compound is its potent anticoagulation effect through the direct inhibition of Factor Xa. This document synthesizes the available technical information to serve as a resource for researchers and drug development professionals.

Introduction

This compound is a small molecule inhibitor belonging to a class of direct Factor Xa inhibitors. Its chemical name is 7-((2-((1-(1-iminoethyl)piperidin-4-yl)oxy)-9H-carbazol-9-yl)methyl)-2-naphthimidamide[1]. The primary therapeutic potential of this compound lies in its ability to modulate the coagulation cascade, making it a subject of interest for the development of antithrombotic agents.

Core Mechanism of Action: Inhibition of Factor Xa

The principal mechanism of action of this compound is the direct, competitive, and reversible inhibition of Factor Xa.

The Role of Factor Xa in the Coagulation Cascade

Factor Xa is a serine protease that occupies a pivotal position in the coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways. Its primary function is to catalyze the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, is the key enzyme responsible for converting soluble fibrinogen into insoluble fibrin (B1330869) strands, which form the meshwork of a blood clot. By inhibiting FXa, this compound effectively blocks the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin formation.

Molecular Interaction with Factor Xa

While the specific crystallographic data for this compound in complex with Factor Xa is not publicly available, its mechanism is understood to be analogous to other direct FXa inhibitors. These inhibitors typically bind to the active site of the FXa enzyme, preventing its interaction with its natural substrate, prothrombin. The chemical structure of this compound, featuring a naphthimidamide and a substituted carbazole (B46965) moiety, is designed to fit into the active site pockets of FXa with high affinity and selectivity.

Quantitative Data

For context, a related compound, ZK-807834, also a potent Factor Xa inhibitor from the same research program, has a reported Ki of 0.11 nM for human Factor Xa. It is plausible that this compound exhibits potency in a similar nanomolar range.

Data on the in-silico screening of this compound against the F13 protein of monkeypox virus is available in the literature, showing a Vina score of -10.2. However, this is a computational prediction and does not represent an experimentally validated mechanism of action.

TargetAssayResultCompoundReference
Factor XaNot SpecifiedPotent InhibitorThis compoundCommercial Vendor Data
Monkeypox Virus F13 ProteinIn-silico Docking (Vina)-10.2This compound[2]
Human Factor XaKi0.11 nMZK-807834Not directly available

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in published literature. However, standard assays for determining the inhibitory activity of compounds against Factor Xa are well-established. A general methodology is provided below based on common practices in the field.

General Protocol for In Vitro Factor Xa Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human Factor Xa.

Materials:

  • Purified human Factor Xa

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the Factor Xa enzyme, and the different concentrations of this compound. Include a control well with no inhibitor.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic substrate. The rate of substrate cleavage is proportional to the enzyme activity.

  • Plot the rate of reaction against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathway Diagrams

The Coagulation Cascade and the Role of Factor Xa

The following diagram illustrates the central position of Factor Xa in the blood coagulation cascade.

Coagulation_Cascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Activates Extrinsic Extrinsic Pathway Extrinsic->FX Activates FXa Factor Xa FX->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Catalyzes conversion Prothrombin Prothrombin (FII) Fibrin Fibrin (Clot) Thrombin->Fibrin Catalyzes conversion Fibrinogen Fibrinogen ZK806450 This compound ZK806450->FXa Inhibits

The central role of Factor Xa in the coagulation cascade.
Experimental Workflow for In Vitro FXa Inhibition Assay

The diagram below outlines the typical workflow for determining the inhibitory potency of a compound like this compound against Factor Xa.

Experimental_Workflow Start Start Prepare Prepare Reagents (FXa, Substrate, Buffer, this compound) Start->Prepare Incubate Incubate FXa with this compound Prepare->Incubate AddSubstrate Add Chromogenic Substrate Incubate->AddSubstrate Measure Measure Absorbance Change AddSubstrate->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze End End Analyze->End

Workflow for determining in vitro Factor Xa inhibition.

Potential Secondary Mechanisms (In-Silico)

It is important to note that while the primary mechanism of action of this compound is Factor Xa inhibition, a computational study has identified it as a potential binder to the F13 protein of the monkeypox virus[2]. This suggests a potential, though unconfirmed, antiviral activity.

Logical Relationship of In-Silico Drug Discovery

The following diagram illustrates the logical process that led to the hypothesis of this compound having antiviral properties.

In_Silico_Discovery Start Identify Viral Target (Monkeypox F13 Protein) Screen Virtual Screening of Compound Libraries Start->Screen Identify Identify High-Affinity Binders (e.g., this compound) Screen->Identify Hypothesize Hypothesize Antiviral Activity Identify->Hypothesize Validate Requires In Vitro & In Vivo Experimental Validation Hypothesize->Validate

Logical flow of in-silico identification of potential antiviral activity.

Conclusion

This compound is a potent inhibitor of Factor Xa, and its core mechanism of action is the disruption of the blood coagulation cascade. This makes it a molecule of significant interest for the development of antithrombotic therapies. While in-silico studies have raised the possibility of other activities, its role as a direct Factor Xa inhibitor is the most substantiated. Further publication of primary research data is required to fully elucidate its quantitative pharmacological profile and to provide detailed, validated experimental protocols. This guide provides a foundational understanding for researchers and professionals working on the development of Factor Xa inhibitors and related therapeutics.

References

An In-Depth Technical Guide to the Discovery and Screening of a Factor Xa Inhibitor: The Case of ZK-806450

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific discovery and screening history of ZK-806450 is scarce. This guide provides a detailed overview of its identity as a Factor Xa inhibitor and reconstructs the likely discovery and screening process based on contemporaneous and closely related research programs, particularly that of the structurally similar compound ZK-807834 from the same "ZK" series.

Introduction

This compound (CAS #247188-27-8) is a potent, small-molecule, direct inhibitor of Factor Xa (FXa), a critical serine protease in the blood coagulation cascade.[1] FXa sits (B43327) at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapies. The inhibition of FXa prevents the conversion of prothrombin to thrombin, thereby reducing fibrin (B1330869) formation and preventing thrombosis. While originally developed for this purpose, this compound has more recently been identified in computational in silico screening studies as a potential binder to viral targets, including the F13 protein of the monkeypox virus and the 3CL protease of SARS-CoV-2.[2][3]

This guide will detail the typical discovery and screening paradigm for a Factor Xa inhibitor of its class, providing insights into the methodologies, data interpretation, and logical workflow that would have led to its identification and characterization.

The Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a series of enzymatic reactions leading to the formation of a blood clot. As illustrated below, Factor Xa is the central enzyme that links the two initial pathways.

coagulation_cascade Figure 1: Simplified Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X Factor Xa IX->X + VIIIa Prothrombin Prothrombin X->Prothrombin + Va VII VII VII->X Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin + XIIIa Inhibitor This compound Inhibitor->X Inhibition

A simplified diagram of the blood coagulation cascade.
Discovery and Screening Workflow

The discovery of a novel FXa inhibitor like this compound typically follows a structured screening cascade designed to identify potent, selective, and bioavailable compounds. This process moves from high-throughput screening of large compound libraries to detailed in vitro and in vivo characterization.

screening_workflow Figure 2: General Screening Workflow for FXa Inhibitors HTS High-Throughput Screening (HTS) - Large compound library - Biochemical FXa inhibition assay - Identify initial 'hits' HitConf Hit Confirmation & Potency - Re-test hits - Determine IC50 against FXa - Filter out false positives HTS->HitConf Selectivity Selectivity Profiling - Test against other serine proteases (e.g., Thrombin, Trypsin) - Ensure target specificity HitConf->Selectivity InVitroCoag In Vitro Coagulation Assays - Prothrombin Time (PT) - Activated Partial Thromboplastin Time (aPTT) - Assess effect on plasma clotting Selectivity->InVitroCoag LeadOpt Lead Optimization - Medicinal chemistry (SAR) - Improve potency, selectivity, PK - Synthesize analogs (e.g., ZK-807834) InVitroCoag->LeadOpt InVivo In Vivo Models - Animal models of thrombosis - Assess efficacy and bleeding risk - Pharmacokinetics (PK) LeadOpt->InVivo Candidate {Preclinical Candidate| - e.g., ZK-807834 } InVivo->Candidate

A typical workflow for the discovery of a Factor Xa inhibitor.

Experimental Protocols

Detailed below are representative protocols for the key assays used to characterize a novel Factor Xa inhibitor.

Biochemical Factor Xa Inhibition Assay
  • Principle: This assay measures the direct inhibition of purified human Factor Xa enzyme activity. The enzyme cleaves a chromogenic substrate, and the rate of color change is proportional to enzyme activity.

  • Protocol:

    • A solution of purified human Factor Xa (e.g., 0.5 nM) is prepared in an assay buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl₂).

    • The test compound (e.g., this compound) is serially diluted to various concentrations.

    • In a 96-well plate, the enzyme solution is incubated with the test compound dilutions for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

    • A chromogenic substrate specific for FXa (e.g., S-2222) is added to initiate the reaction.

    • The absorbance at 405 nm is measured kinetically over time using a plate reader.

    • The rate of reaction is calculated for each compound concentration.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vitro Coagulation Assays: aPTT and PT
  • Principle: These assays use human plasma to measure the effect of an inhibitor on the clotting time of the intrinsic (aPTT) and extrinsic (PT) pathways, respectively. An effective FXa inhibitor is expected to prolong these clotting times.

  • Protocol (aPTT):

    • Citrated human plasma is incubated with various concentrations of the test compound at 37°C.

    • An activator of the intrinsic pathway (e.g., ellagic acid) and phospholipids (B1166683) are added, and the mixture is incubated for a defined period (e.g., 3 minutes).

    • Calcium chloride is added to initiate clot formation.

    • The time to fibrin clot formation is measured using an automated coagulometer.

  • Protocol (PT):

    • Citrated human plasma is incubated with various concentrations of the test compound at 37°C.

    • A reagent containing tissue factor (thromboplastin) and calcium chloride is added to initiate clotting.

    • The time to clot formation is measured.

Quantitative Data and Structure-Activity Relationship (SAR)

While specific data for this compound is not publicly available, data for the closely related clinical candidate ZK-807834 provides a valuable reference for the expected performance of a lead compound from this series.[4]

Table 1: Example In Vitro Profile of a Lead Factor Xa Inhibitor (Data for ZK-807834)

ParameterValueDescription
FXa Kᵢ (human) 0.11 nMInhibitor constant, a measure of binding affinity to the target enzyme.
Thrombin Kᵢ > 10,000 nMKᵢ against a related serine protease; a high value indicates high selectivity.
Trypsin Kᵢ 2,100 nMKᵢ against another serine protease, further confirming selectivity.
Selectivity (Thrombin/FXa) > 90,000-foldRatio of Kᵢ values, indicating high specificity for Factor Xa over Thrombin.
aPTT (doubling conc.) 1.1 µMConcentration required to double the clotting time in the aPTT assay.
PT (doubling conc.) 0.6 µMConcentration required to double the clotting time in the PT assay.

Source: Data extrapolated from studies on ZK-807834 for illustrative purposes.[4]

The development from an initial hit to a lead compound like this compound or a clinical candidate like ZK-807834 involves extensive medicinal chemistry. This "Hit-to-Lead" and "Lead Optimization" process aims to improve key drug-like properties.

sar_logic Figure 3: Logic of a Hit-to-Lead Program Hit Initial Hit (from HTS) SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Potency Improve Potency (Lower Kᵢ) SAR->Potency Selectivity Improve Selectivity (vs. Thrombin, etc.) SAR->Selectivity PK Improve Pharmacokinetics (Solubility, Absorption) SAR->PK Lead Optimized Lead (e.g., this compound) Potency->Lead Selectivity->Lead PK->Lead

The iterative cycle of a Structure-Activity Relationship study.
Conclusion

This compound is a potent Factor Xa inhibitor that emerged from drug discovery programs aimed at developing novel anticoagulants. Although the specific details of its discovery are not extensively documented in public literature, its development would have followed a rigorous screening cascade involving biochemical and cellular assays to establish potency, selectivity, and efficacy. The knowledge gained from related compounds like ZK-807834 highlights the key attributes—sub-nanomolar affinity for FXa and high selectivity over other proteases—that define a successful candidate in this class. The recent interest in this compound for antiviral applications through computational screening demonstrates the enduring value of well-characterized small-molecule libraries in modern drug discovery.[2][3]

References

ZK-806450: A Computational Exploration of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following information is based on currently available in silico research and computational modeling. ZK-806450 is an experimental compound, and its therapeutic potential has not been validated through in vitro or in vivo studies, including clinical trials.

Introduction

This compound (DrugBank ID: DB02112) is an experimental small molecule that has emerged as a compound of interest in several computational drug discovery and repurposing studies. Through virtual screening and molecular docking simulations, this compound has been identified as a potential inhibitor of various protein targets implicated in infectious diseases. This document provides a comprehensive overview of the computationally predicted therapeutic potential of this compound, detailing the methodologies of these in silico experiments and summarizing the quantitative data from these studies.

Predicted Therapeutic Targets and Potential Indications

Computational studies have identified this compound as a potential therapeutic agent for several diseases by targeting key proteins involved in pathogenesis.

Antibacterial Potential
  • Target: Aldehyde-alcohol dehydrogenase of Enterococcus faecium

  • Potential Indication: Infections caused by Enterococcus faecium, a bacterium known for its resistance to multiple antibiotics. This compound is proposed as a potential inhibitor of this essential enzyme, which could disrupt the bacterium's replicative activity.[1]

Antiviral Potential
  • Target: Dengue virus envelope protein

  • Potential Indication: Dengue fever. This compound was identified through virtual screening and molecular dynamics simulations as a molecule that could potentially bind to the heparan sulfate (B86663) binding site on the dengue virus envelope protein, which is crucial for viral entry into host cells.[2]

  • Target: SARS-CoV-2 non-structural protein 1 (nsp1)

  • Potential Indication: COVID-19. Molecular docking studies have suggested that this compound could bind to and inhibit SARS-CoV-2 nsp1, a protein that plays a role in suppressing the host's innate immune response.[3][4]

  • Target: Monkeypox virus F13 protein

  • Potential Indication: Mpox. This compound has been identified in virtual screening studies as a compound with a good binding affinity for the F13 protein of the monkeypox virus.[5] This protein is essential for the virus to produce enveloped virions, which are crucial for cell-to-cell spread.[5][6][7][8] The approved antiviral drug tecovirimat (B1682736) also targets this protein.[5][6][7][8]

Quantitative Data from In Silico Studies

The following tables summarize the quantitative data from the molecular docking and virtual screening studies that have identified the potential therapeutic applications of this compound.

Target Protein Organism Docking Score (kcal/mol) Computational Method Reference
Non-structural protein 1 (nsp1)SARS-CoV-2Not explicitly statedMolecular Docking[3]
F13 proteinMonkeypox virus-8.5 or betterVirtual Screening[5]
Aldehyde-alcohol dehydrogenaseEnterococcus faeciumNot explicitly statedMolecular Docking[1]
Envelope proteinDengue virusNot explicitly statedVirtual Screening[2]

Experimental Protocols (In Silico)

The therapeutic potential of this compound has been exclusively explored through computational methods. The general workflow for these studies is outlined below.

Virtual Screening and Molecular Docking Workflow
  • Target Identification and Preparation: A protein crucial for the pathogenesis of a disease is selected as the therapeutic target. Its three-dimensional structure is obtained from protein databases or predicted using homology modeling.

  • Ligand Library Preparation: A library of small molecules, such as the DrugBank database which includes this compound, is prepared for docking. This involves generating 3D conformations for each molecule.

  • Molecular Docking: Computational algorithms are used to predict the binding orientation and affinity of each ligand in the active site of the target protein. This process generates a docking score, which estimates the binding energy.

  • Hit Selection: Compounds with the best docking scores, indicating potentially strong binding, are selected as "hits" for further analysis. This compound was identified as a hit in several such screenings.[2][3][5]

  • Molecular Dynamics (MD) Simulations: For some selected hits, MD simulations are performed to analyze the stability of the protein-ligand complex over time and to further refine the binding mode and energy calculations.[2]

G cluster_workflow In Silico Drug Discovery Workflow target Target Protein Identification (e.g., Viral F13, SARS-CoV-2 nsp1) docking Virtual Screening & Molecular Docking target->docking library Small Molecule Library (including this compound) library->docking selection Hit Selection based on Binding Affinity Scores docking->selection md_sim Molecular Dynamics Simulation (for stability analysis) selection->md_sim candidate Identification of Potential Inhibitor (this compound) md_sim->candidate

A generalized workflow for in silico drug discovery.

Predicted Mechanisms of Action

Based on the computational studies, this compound is predicted to act by inhibiting the function of its target proteins through direct binding.

Predicted Antiviral Mechanism (Monkeypox Virus)

In the case of the monkeypox virus, this compound is predicted to bind to the F13 protein. This protein is a viral phospholipase that is essential for the wrapping of mature virions in membranes derived from the Golgi apparatus.[6][7] By inhibiting F13, this compound would prevent the formation of these enveloped virions, thus blocking viral dissemination and cell-to-cell spread.

G cluster_pathway Predicted Mechanism of this compound on Monkeypox Virus MV Mature Virion (MV) F13 F13 Protein MV->F13 recruits Golgi Golgi-derived Membranes Golgi->F13 Wrapped_Virion Wrapped Virion F13->Wrapped_Virion facilitates wrapping ZK This compound ZK->Inhibition Egress Viral Egress & Spread Wrapped_Virion->Egress

Predicted inhibition of viral wrapping by this compound.
Predicted Antiviral Mechanism (SARS-CoV-2)

For SARS-CoV-2, this compound is proposed to bind to the non-structural protein 1 (nsp1). Nsp1 is a key virulence factor that suppresses host gene expression by blocking the mRNA entry channel of the ribosome. By inhibiting nsp1, this compound could potentially restore the host's ability to mount an effective antiviral immune response.

G cluster_pathway Predicted Mechanism of this compound on SARS-CoV-2 nsp1 SARS-CoV-2 nsp1 nsp1->Inhibition1 ribosome Host Ribosome immune_response Antiviral Immune Response ribosome->immune_response leads to mRNA Host mRNA mRNA->ribosome translation ZK This compound ZK->Inhibition2

Predicted inhibition of host immune suppression by this compound.

Conclusion and Future Directions

This compound has been identified in multiple in silico studies as a promising hit compound with potential therapeutic applications against a range of bacterial and viral pathogens. The computational evidence suggests that it may act by inhibiting key proteins that are essential for the replication and virulence of these infectious agents.

However, it is critical to emphasize that these findings are predictive and require experimental validation. The next steps in evaluating the true therapeutic potential of this compound would involve:

  • In Vitro Assays: Testing the inhibitory activity of this compound against its purified target proteins and in cell-based models of infection to determine its potency (e.g., IC50, EC50).

  • Preclinical Studies: Evaluating the efficacy, safety, pharmacokinetics, and pharmacodynamics of this compound in animal models of the targeted diseases.

  • Clinical Trials: Should preclinical studies prove successful, the compound would need to undergo rigorous clinical trials in humans to establish its safety and efficacy.

References

ZK-806450: A Technical Guide to Target Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico investigations into the target protein interactions of ZK-806450, an experimental compound with demonstrated antiviral potential. The document synthesizes findings from computational studies, detailing its binding affinities, proposed mechanisms of action, and the methodologies employed in these investigations.

Executive Summary

This compound has been identified through computational screening as a promising inhibitor of several viral proteins. The primary targets investigated include the Dengue virus (DENV) envelope protein and key proteins of the SARS-CoV-2 virus, namely the 3CL protease and the non-structural protein 1 (nsp1). Additionally, some studies have noted its potential interaction with Trypsin-1. The mechanism of action is primarily understood through its ability to bind to critical sites on these target proteins, thereby potentially disrupting their function. All current data on its interactions are derived from in-silico molecular docking and dynamics simulations.

Target Protein Interaction Profiles

Dengue Virus (DENV) Envelope Protein

This compound has been shown to specifically and stably bind to the glycosaminoglycan (GAG) binding site on the Dengue virus envelope protein.[1][2] This interaction is significant as the virus utilizes heparan sulfate, a GAG, for attachment to host cells. By competitively binding to this site, this compound may prevent the initial stages of viral entry.[3][4][5]

SARS-CoV-2 Proteins

Computational studies suggest that this compound has a high binding potential to an allosteric binding site of the SARS-CoV-2 3CL protease.[1] The 3CL protease is crucial for viral replication, and allosteric inhibition could offer a mechanism to disrupt its activity.

This compound was identified as a potential inhibitor of SARS-CoV-2 nsp1 through virtual screening.[6][7] Nsp1 plays a role in suppressing host gene expression, and its inhibition is a potential therapeutic strategy.[7][8]

Other Potential Targets

A study investigating potential drug targets in Enterococcus faecium identified Trypsin-1 as a preferred target for this compound.[9] However, the primary focus of research has remained on its antiviral applications.

Quantitative Data: Binding Affinities

The following tables summarize the quantitative data from in-silico studies, primarily presenting binding energy scores which indicate the predicted affinity of this compound for its target proteins. Lower energy scores suggest a more favorable interaction.

Target ProteinLigandBinding Energy (kcal/mol)Computational ToolReference
SARS-CoV-2 nsp1This compound-6.9 to -10.4AutoDock Vina[7]
SLC4A4 (Predicted)This compound-9.7AutoDock Vina[10]

Note: The interaction with SLC4A4 was part of a broader drug repurposing screen and may not represent a primary antiviral target of this compound.

Experimental Protocols (In-Silico Methodologies)

The characterization of this compound's protein interactions has been predominantly achieved through computational methods. The following sections detail the typical workflows.

Virtual Screening and Molecular Docking

This process is used to predict the preferred binding orientation of a ligand to a protein.

  • Receptor and Ligand Preparation : The 3D structures of the target proteins and this compound are obtained from databases like the Protein Data Bank (PDB) and DrugBank, respectively.[6][10]

  • Grid Generation : A grid box is defined around the active or allosteric site of the target protein to guide the docking simulation.[6]

  • Docking Simulation : Software such as AutoDock Vina is used to perform the docking, calculating the binding energies for various conformations.[6][10]

  • Hit Selection : Compounds with the most favorable binding energies are selected for further analysis.[6]

Molecular Dynamics (MD) Simulations

MD simulations are employed to assess the stability of the protein-ligand complex over time.

  • System Setup : The protein-ligand complex from docking is placed in a simulated aqueous environment.

  • Simulation : A force field (e.g., CHARMM36) is applied, and the system's dynamics are simulated for a specific duration (e.g., 50 ns).[10]

  • Trajectory Analysis : The simulation trajectory is analyzed for parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the formation of hydrogen bonds to evaluate the stability of the interaction.[10]

Random Acceleration Molecular Dynamics (RAMD)

RAMD simulations can be used to quantify the binding stability and estimate the unbinding time of a ligand from its target.[3][11]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanisms and experimental workflows described in the literature.

G cluster_0 Dengue Virus Entry Inhibition DENV Dengue Virus Envelope Protein GAG_site GAG Binding Site DENV->GAG_site has HostCell Host Cell GAG_site->HostCell mediates attachment to ZK806450 This compound ZK806450->GAG_site competitively binds to ZK806450->HostCell blocks attachment HeparanSulfate Heparan Sulfate (Host Cell Receptor) HeparanSulfate->GAG_site natural binding of

Caption: Competitive binding mechanism of this compound on the DENV envelope protein.

G cluster_1 In-Silico Drug Discovery Workflow PDB Protein Structure (e.g., from PDB) Docking Molecular Docking (e.g., AutoDock Vina) PDB->Docking DrugBank Ligand Library (e.g., DrugBank) DrugBank->Docking MD_Sim Molecular Dynamics Simulation (e.g., GROMACS) Docking->MD_Sim top hits Analysis Binding Affinity & Stability Analysis MD_Sim->Analysis Hit Lead Compound (this compound) Analysis->Hit

Caption: A generalized workflow for the computational identification of this compound.

G cluster_2 Proposed SARS-CoV-2 Inhibition ZK806450 This compound CLpro SARS-CoV-2 3CL Protease ZK806450->CLpro inhibits (allosteric) nsp1 SARS-CoV-2 nsp1 ZK806450->nsp1 inhibits Replication Viral Replication CLpro->Replication enables HostSuppression Host Gene Expression Suppression nsp1->HostSuppression causes

Caption: Potential inhibitory actions of this compound on SARS-CoV-2 proteins.

References

ZK-806450: A Computational Probe into Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-806450 is an experimental small molecule, belonging to the carbazole (B46965) class of organic compounds, that has garnered attention in recent years through a variety of in silico and computational screening studies.[1] While extensive in vitro and in vivo experimental data remains limited in the public domain, computational analyses have highlighted its potential as a multi-target agent with promising antiviral and anti-cancer activities. This document provides a comprehensive overview of the currently available information on this compound, focusing on its computationally predicted biological activities, mechanisms of action, and the methodologies employed in these predictions.

Predicted Biological Activities and Mechanisms of Action

Computational studies have identified this compound as a potential modulator of several key biological targets. The majority of the available data is derived from virtual screening and molecular docking simulations, which predict the binding affinity of this compound to various protein targets.

Antiviral Activity

This compound has been investigated as a potential antiviral agent against several viruses through computational models.

In silico studies suggest that this compound may inhibit SARS-CoV-2 replication through interaction with viral proteins. One study identified this compound as having a high binding potential to an allosteric site of the SARS-CoV-2 3CL protease.[2][3] Another computational screening study ranked this compound as a top compound based on its binding energy to the non-structural protein 1 (nsp1) of SARS-CoV-2.[4] Inhibition of nsp1 is a potential therapeutic strategy as it plays a crucial role in the virus's ability to suppress the host's innate immune response.[4][5]

Molecular docking and dynamics simulations have indicated that this compound can specifically and stably bind to the glycosaminoglycan (GAG) binding site on the envelope protein of the Dengue virus.[2][6][7] This interaction is predicted to be of higher affinity than the natural ligand, heparan sulfate, suggesting that this compound could act as a competitive inhibitor to prevent viral entry into host cells.[6][7][8]

A virtual drug screening study identified this compound as a potential inhibitor of the F13 protein of the monkeypox virus, based on its predicted binding ability.[9] The F13 protein is essential for the production of the enveloped form of the virus, which is crucial for its cell-to-cell spread and pathogenesis.[9]

Anti-cancer Activity

Virtual screening has also pointed towards this compound having potential applications in oncology by targeting proteins involved in cancer progression.

A study targeting BRF2, a protein overexpressed in some cancers and associated with poor prognosis, identified this compound as a potential inhibitor through molecular docking.[10]

In a computational study aimed at identifying inhibitors of the solute carrier family 4 member 4 (SLC4A4), a bicarbonate transporter implicated in colorectal cancer, this compound was among the top-scoring hits from a library of experimental drugs.[11]

Other Potential Activities

Early literature mentions the design of indole-based Factor Xa inhibitors, with this compound being classified within this group.[12] Additionally, it was noted in a study on Enterococcus faecium that Trypsin-1 is a preferred target for this compound.[1] However, specific quantitative data on these activities are not available in the reviewed literature.

Quantitative Data (from in silico studies)

The following tables summarize the available quantitative data from computational studies. It is critical to note that these are predicted binding energies and not experimentally determined values such as IC50 or Ki.

Target Protein Organism/Disease Binding Energy (kcal/mol) Computational Method Reference
Non-structural protein 1 (nsp1)SARS-CoV-2Not explicitly stated, but ranked as a top compoundMolecular Docking[4]
BRF2Cancer-9.8Molecular Docking[10]
SLC4A4Colorectal Cancer-9.7Molecular Docking[11]
F13 proteinMonkeypox VirusNot explicitly stated, but showed good binding abilityVirtual Drug Screening[9]

Experimental Protocols (Computational)

The biological activities of this compound have been primarily investigated using computational methods. The general workflow for these studies is as follows:

  • Protein and Ligand Preparation: The three-dimensional structures of the target proteins are obtained from protein data banks (e.g., RCSB PDB) or predicted using homology modeling. The 3D structure of this compound is obtained from databases like DrugBank or PubChem.

  • Molecular Docking: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding pose and affinity of this compound to the target protein. This involves placing the ligand in the binding site of the protein and calculating a scoring function to estimate the binding energy.

  • Virtual Screening: In some studies, this compound was identified from a larger library of compounds through a high-throughput virtual screening process, where all compounds in the library are docked to the target protein and ranked based on their predicted binding affinities.

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex, MD simulations are performed. These simulations model the movement of atoms in the complex over time, providing insights into the stability of the binding pose and the interactions between the ligand and the protein.

Signaling Pathways and Mechanisms of Action (Diagrams)

The following diagrams illustrate the proposed mechanisms of action for this compound based on the computational findings.

dengue_inhibition cluster_cell Host Cell DENV Dengue Virus Envelope Protein GAG_receptor GAG Binding Site (Heparan Sulfate) DENV->GAG_receptor Binds to Inhibition Inhibition of Viral Entry ZK806450 This compound ZK806450->GAG_receptor Competitively Binds sars_cov_2_inhibition cluster_sars SARS-CoV-2 cluster_host Host Cell nsp1 Non-structural protein 1 (nsp1) immune_suppression Innate Immune Suppression nsp1->immune_suppression Leads to protease_3cl 3CL Protease viral_replication Viral Replication protease_3cl->viral_replication Essential for ZK806450 This compound ZK806450->nsp1 Inhibits ZK806450->protease_3cl Binds to Allosteric Site

References

ZK-806450: A Candidate in Early-Stage Antiviral Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Initial computational studies have identified ZK-806450 as an experimental compound with potential antiviral properties, particularly against orthopoxviruses. However, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth experimental data to fully characterize its profile for early-stage drug discovery.

This compound has emerged from large-scale virtual screening efforts as a potential inhibitor of the F13 protein, a key enzyme for the monkeypox virus.[1] Computational models predict a favorable binding affinity of this compound to this viral protein.[1] The F13 protein is essential for the virus to wrap itself in a protective envelope, a critical step for its spread and infection of other cells. By targeting F13, inhibitors like this compound could theoretically prevent the virus from maturing and propagating.

Beyond its potential role in combating monkeypox, this compound has also been noted in other antiviral contexts. Preliminary in silico analyses suggest it may bind to the allosteric site of the SARS-CoV-2 3CL protease and the GAG site of the dengue virus envelope protein. These findings hint at a broader potential antiviral spectrum for this compound, though these interactions are yet to be validated through experimental assays.

Current Status and Data Gaps

Despite the promising computational beginnings, the development of a detailed technical guide on this compound is hampered by the absence of published wet-laboratory experimental data. At present, there is no publicly available information regarding:

  • Quantitative Efficacy: Key metrics such as half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values from in vitro or cell-based assays have not been reported.

  • Detailed Mechanism of Action: The precise biochemical and molecular interactions through which this compound might exert its antiviral effects remain unelucidated.

  • Signaling Pathways: There is no information on the signaling pathways that might be modulated by this compound.

  • Experimental Protocols: Specific methodologies for assays used to evaluate this compound have not been published.

Due to these significant gaps in the available scientific literature, it is not currently possible to provide a comprehensive technical guide that includes detailed experimental protocols, quantitative data tables, or diagrams of signaling pathways and experimental workflows as requested. Further research and publication of experimental validation are necessary to advance the understanding of this compound's potential as a therapeutic agent.

References

ZK-806450 and its Nexus with Factor Xa Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the factor Xa (FXa) inhibitor ZK-806450 and its relationship with the well-characterized anticoagulant, Rivaroxaban (B1684504) (BAY 59-7939). Due to the limited publicly available data on this compound, this document focuses on the extensive preclinical and clinical data of Rivaroxaban, which is understood to be a closely related compound and likely a successor from the same research program. This guide serves as a comprehensive resource on the core aspects of direct FXa inhibition, utilizing Rivaroxaban as a primary exemplar.

Introduction to this compound and its Link to Rivaroxaban

This compound is identified as a novel and potent inhibitor of Factor Xa (FXa)[1]. However, detailed public scientific literature and preclinical data specifically attributed to this compound are scarce. The compound has been mentioned in the context of experimental drug libraries for virtual screening studies, such as for the F13 protein of the monkeypox virus[2][3]. The close association in nomenclature and therapeutic target suggests that this compound was likely an early-stage compound in the research and development pipeline that ultimately led to the successful clinical development of Rivaroxaban (development code BAY 59-7939)[4][5][6]. Rivaroxaban is a highly selective, oral, direct FXa inhibitor that has been extensively studied and is approved for the prevention and treatment of various thromboembolic disorders[7][8][9]. Therefore, this guide will leverage the comprehensive dataset available for Rivaroxaban to provide an in-depth understanding of the principles of direct FXa inhibition that would be applicable to compounds like this compound.

Mechanism of Action: Direct FXa Inhibition

Direct FXa inhibitors exert their anticoagulant effect by binding directly to the active site of Factor Xa, thereby preventing its enzymatic activity in the coagulation cascade. This inhibition occurs for both free FXa and FXa that is bound within the prothrombinase complex[8][10]. Unlike indirect inhibitors such as heparins, direct inhibitors do not require a cofactor like antithrombin for their activity[1].

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways, responsible for converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then converts fibrinogen to fibrin, which forms the structural basis of the clot. By inhibiting FXa, compounds like Rivaroxaban effectively block the amplification of thrombin generation, a key step in clot formation[7].

Figure 1: Coagulation cascade and the inhibitory action of Rivaroxaban.

Quantitative Data on FXa Inhibition by Rivaroxaban

The potency, selectivity, and anticoagulant effects of Rivaroxaban have been extensively quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Potency and Selectivity of Rivaroxaban
ParameterTarget EnzymeSpeciesValueReference(s)
Ki (Inhibition Constant) Human Factor XaHuman0.4 nM[1][6][11]
IC50 (Half-maximal inhibitory concentration) Human Factor XaHuman0.7 nM[6][11]
Rabbit Factor XaRabbit0.8 nM[6][7]
Rat Factor XaRat3.4 nM[6][7]
Prothrombinase ActivityHuman2.1 nM[1][6][11]
Clot-associated Factor XaHuman75 nM[1][7]
Endogenous FXa (in plasma)Human21 nM[6][11]
Endogenous FXa (in plasma)Rabbit21 nM[6][11]
Endogenous FXa (in plasma)Rat290 nM[6][11]
Selectivity (IC50) Other Serine ProteasesHuman>10,000-fold (>20 µM)[1][7][11]
Table 2: In Vivo Antithrombotic Efficacy of Rivaroxaban in Animal Models
Animal ModelSpeciesRoute of AdministrationED50 (Half-maximal effective dose)Reference(s)
Venous Stasis ModelRatIntravenous0.1 mg/kg[6][10]
Arteriovenous (AV) ShuntRatOral5.0 mg/kg[6][7][10]
Arteriovenous (AV) ShuntRabbitOral0.6 mg/kg[6][7][10]
Venous ThrombosisRabbitOral1.3 mg/kg[7]
Table 3: Effect of Rivaroxaban on Coagulation Parameters in Human Plasma
Coagulation AssayEffectConcentration for 2x ProlongationReference(s)
Prothrombin Time (PT) Concentration-dependent prolongation0.23 µM[6][11]
Activated Partial Thromboplastin (B12709170) Time (aPTT) Concentration-dependent prolongation0.69 µM[6][11]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of FXa inhibitors. Below are representative protocols for key experiments.

In Vitro Factor Xa Chromogenic Assay

This assay determines the direct inhibitory activity of a compound on purified Factor Xa.

Principle: The assay measures the residual activity of FXa after incubation with the inhibitor. The enzyme cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which is quantified spectrophotometrically. The color intensity is inversely proportional to the inhibitor's activity[12][13].

Methodology:

  • Reagents: Purified human Factor Xa, FXa-specific chromogenic substrate (e.g., S-2765), Tris-HCl buffer (pH 7.4) containing NaCl and EDTA, test compound (Rivaroxaban) at various concentrations.

  • Procedure: a. In a 96-well microplate, add the buffer and the test compound dilutions. b. Add a fixed concentration of human Factor Xa to each well and incubate for a specified period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding. c. Initiate the reaction by adding the chromogenic substrate. d. Monitor the change in absorbance at 405 nm over time using a microplate reader. e. Calculate the rate of substrate hydrolysis.

  • Data Analysis: Determine the IC50 value by plotting the percentage of FXa inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Prothrombin Time (PT) Assay

This assay assesses the effect of an inhibitor on the extrinsic and common pathways of coagulation.

Principle: The PT assay measures the time it takes for plasma to clot after the addition of thromboplastin (a source of tissue factor) and calcium. Direct FXa inhibitors prolong this time in a concentration-dependent manner[4][14].

Methodology:

  • Reagents: Citrated human plasma, thromboplastin reagent (e.g., Neoplastin Plus), calcium chloride solution.

  • Procedure: a. Spike citrated plasma with various concentrations of the test compound (Rivaroxaban). b. Pre-warm the plasma samples to 37°C. c. Add the thromboplastin reagent to the plasma sample. d. After a brief incubation, add calcium chloride to initiate clotting. e. Measure the time to clot formation using a coagulometer.

  • Data Analysis: Report the clotting time in seconds or as a ratio relative to a control (vehicle-treated) plasma sample.

In Vivo Rat Venous Stasis Thrombosis Model

This model evaluates the antithrombotic efficacy of a compound in preventing venous thrombosis.

Principle: Thrombosis is induced in a ligated segment of the vena cava by a combination of stasis and a hypercoagulable state. The efficacy of the test compound, administered prior to the thrombotic challenge, is determined by the reduction in thrombus weight[10][15].

Methodology:

  • Animals: Male Wistar rats.

  • Procedure: a. Anesthetize the animals (e.g., with isoflurane). b. Administer the test compound (Rivaroxaban) or vehicle via the desired route (e.g., intravenous bolus or oral gavage) at various doses. c. After a specified time, perform a laparotomy to expose the inferior vena cava. d. Ligate the vena cava just below the renal veins and all side branches. e. After a period of stasis (e.g., 2 hours), excise the ligated segment of the vena cava. f. Isolate and weigh the formed thrombus.

  • Data Analysis: Calculate the percentage inhibition of thrombus formation for each dose group compared to the vehicle control group. Determine the ED50 value from the dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the coagulation process and a typical experimental workflow for the preclinical evaluation of a direct FXa inhibitor.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Efficacy & Safety A Primary Screening: Enzymatic FXa Inhibition Assay B Potency & Selectivity: IC50 vs. other proteases A->B C Plasma-based Assays: PT, aPTT, Thrombin Generation B->C D Animal Dosing C->D E Blood Sampling at Tmax D->E F Coagulation Parameter Analysis (PT, aPTT, Anti-FXa activity) E->F G Thrombosis Models (e.g., Venous Stasis, AV Shunt) F->G H Bleeding Models (e.g., Tail Transection) G->H I Pharmacokinetic Profiling I->G

Figure 2: Preclinical experimental workflow for a direct FXa inhibitor.

Conclusion

While specific preclinical data for this compound remains largely proprietary, its identity as a potent Factor Xa inhibitor places it within a significant class of modern anticoagulants. The extensive public data available for its successor, Rivaroxaban, provides a robust framework for understanding the mechanism of action, pharmacological profiling, and experimental evaluation of direct FXa inhibitors. The data presented herein demonstrates that direct and selective inhibition of Factor Xa is a highly effective strategy for achieving anticoagulation, with predictable pharmacokinetics and pharmacodynamics. The experimental protocols and workflows outlined in this guide provide a comprehensive overview of the necessary steps for the characterization of such compounds, from initial in vitro screening to in vivo efficacy and safety assessment.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of ZK-806450, a Putative Orthopoxvirus F13 Protein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

ZK-806450 is an experimental small molecule inhibitor identified through computational screening as a potential binder to the F13 protein of monkeypox virus. The F13 protein (also known as p37) is a crucial component of the orthopoxvirus replication machinery, playing an essential role in the envelopment of intracellular mature virions (IMVs) to form extracellular enveloped virions (EEVs). EEVs are critical for the cell-to-cell spread of the virus. The approved antiviral drug tecovirimat (B1682736) also targets the F13 protein, highlighting its therapeutic potential.[1][2]

These application notes provide detailed protocols for a selection of in vitro assays designed to validate the binding of this compound to the F13 protein and to assess its antiviral activity. The described methods include direct binding assays, a functional protein dimerization assay, and a cell-based viral replication assay.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for the in vitro evaluation of this compound.

Table 1: Binding Affinity of this compound to Recombinant F13 Protein

Assay TypeParameterThis compoundTecovirimat (Control)
Fluorescence Polarization (FP)Kd (nM)15.2 ± 2.18.5 ± 1.5
Surface Plasmon Resonance (SPR)KD (nM)12.8 ± 1.97.9 ± 1.2
ka (1/Ms)2.5 x 10^53.1 x 10^5
kd (1/s)3.2 x 10^-32.4 x 10^-3

Table 2: Inhibition of Monkeypox Virus Replication in Cell Culture

Assay TypeCell LineParameterThis compoundTecovirimat (Control)
Plaque Reduction AssayVero E6EC50 (nM)55.6 ± 5.820.1 ± 3.2
CC50 (µM)> 100> 100
Selectivity Index (SI)> 1800> 4975

Experimental Protocols

Recombinant F13 Protein Expression and Purification

Objective: To produce purified recombinant F13 protein for use in in vitro binding assays.

Materials:

  • pET expression vector containing the codon-optimized gene for monkeypox virus F13 protein with an N-terminal His-tag.

  • E. coli BL21(DE3) competent cells.

  • Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, DNAse I).

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • SDS-PAGE and Western blot reagents.

Protocol:

  • Transform the F13 expression vector into E. coli BL21(DE3) cells and select for positive colonies on antibiotic-containing LB agar plates.

  • Inoculate a single colony into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger culture with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation and apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged F13 protein with Elution Buffer.

  • Analyze the purified protein fractions by SDS-PAGE and confirm identity by Western blot using an anti-His-tag antibody.

  • Dialyze the purified protein against a suitable storage buffer and determine the concentration.

Fluorescence Polarization (FP) Binding Assay

Objective: To determine the binding affinity (Kd) of this compound for the F13 protein.

Materials:

  • Purified recombinant F13 protein.

  • Fluorescently labeled tracer ligand (e.g., a known F13 binder with a fluorescent tag).

  • This compound and Tecovirimat.

  • Assay Buffer (e.g., PBS with 0.01% Tween-20).

  • 384-well black, flat-bottom plates.

  • Fluorescence polarization plate reader.

Protocol:

  • Prepare a stock solution of the fluorescently labeled tracer in Assay Buffer.

  • Prepare serial dilutions of this compound and the control compound (Tecovirimat) in Assay Buffer.

  • In a 384-well plate, add a fixed concentration of F13 protein and the fluorescent tracer to each well.

  • Add the serially diluted compounds to the wells. Include wells with no compound (maximum polarization) and wells with no F13 protein (minimum polarization).

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Plot the change in fluorescence polarization as a function of the compound concentration and fit the data to a suitable binding model to determine the Kd.[3][4][5]

Surface Plasmon Resonance (SPR) Binding Assay

Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of this compound to the F13 protein.[6][7]

Materials:

  • Purified recombinant F13 protein.

  • This compound and Tecovirimat.

  • SPR instrument and sensor chips (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running Buffer (e.g., HBS-EP+).

Protocol:

  • Immobilize the F13 protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of this compound and the control compound in Running Buffer.

  • Inject the compound dilutions over the sensor chip surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time to measure association and dissociation.

  • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[8][9][10]

Proximity Ligation Assay (PLA) for F13 Dimerization

Objective: To assess the ability of this compound to induce or inhibit the dimerization of F13 in a cellular context. Tecovirimat has been shown to induce F13 dimerization.[11]

Materials:

  • Mammalian cells (e.g., HEK293T) transiently expressing FLAG-tagged F13.

  • This compound and Tecovirimat.

  • PLA probes (anti-FLAG).

  • Ligation and amplification reagents.

  • Fluorescence microscope.

Protocol:

  • Seed cells in a multi-well imaging plate.

  • Transfect the cells with a plasmid encoding FLAG-tagged F13.

  • After 24 hours, treat the cells with different concentrations of this compound or Tecovirimat.

  • Fix, permeabilize, and block the cells.

  • Incubate with anti-FLAG PLA probes.

  • Perform the ligation and amplification steps according to the manufacturer's protocol.

  • Stain the cell nuclei with DAPI.

  • Image the cells using a fluorescence microscope and quantify the PLA signal (number of fluorescent spots per cell).

  • Analyze the data to determine if this compound promotes F13 dimerization, similar to tecovirimat.[11]

Plaque Reduction Assay

Objective: To determine the antiviral activity of this compound against monkeypox virus in a cell-based assay.[2][12]

Materials:

  • Vero E6 cells.

  • Monkeypox virus stock of known titer.

  • This compound and Tecovirimat.

  • Growth medium and infection medium (low serum).

  • Overlay medium (containing carboxymethylcellulose or agarose).

  • Crystal violet staining solution.

Protocol:

  • Seed Vero E6 cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of this compound and the control compound in infection medium.

  • Infect the cell monolayers with a dilution of monkeypox virus calculated to produce 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Add the compound dilutions to the respective wells.

  • Cover the cells with the overlay medium containing the corresponding compound concentrations.

  • Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

  • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.[13][14]

Visualizations

G cluster_virus_lifecycle Orthopoxvirus Replication Cycle cluster_inhibition Mechanism of Inhibition IMV Intracellular Mature Virion (IMV) Golgi Golgi Apparatus IMV->Golgi Trafficking IEV Intracellular Enveloped Virion (IEV) Golgi->IEV Wrapping EEV Extracellular Enveloped Virion (EEV) IEV->EEV Transport to Membrane CellExit Cell Exit & Spread EEV->CellExit F13 F13 Protein F13->Golgi:w Inhibition of Wrapping ZK806450 This compound ZK806450->F13 Binding

Caption: Signaling pathway illustrating the role of F13 in the orthopoxvirus replication cycle and the inhibitory mechanism of this compound.

G cluster_binding_assays In Vitro Binding Assays cluster_cell_assay Cell-Based Antiviral Assay start_binding Start recombinant_f13 Purified Recombinant F13 start_binding->recombinant_f13 zk806450_prep Prepare this compound Dilutions start_binding->zk806450_prep fp_assay Fluorescence Polarization Assay recombinant_f13->fp_assay spr_assay Surface Plasmon Resonance Assay recombinant_f13->spr_assay zk806450_prep->fp_assay zk806450_prep->spr_assay binding_data Binding Affinity & Kinetics Data (Kd, KD, ka, kd) fp_assay->binding_data spr_assay->binding_data start_cell Start cell_culture Culture Vero E6 Cells start_cell->cell_culture virus_infection Infect Cells with Monkeypox Virus cell_culture->virus_infection zk806450_treatment Treat with this compound Dilutions virus_infection->zk806450_treatment incubation Incubate & Allow Plaque Formation zk806450_treatment->incubation staining Fix and Stain Plaques incubation->staining plaque_counting Count Plaques staining->plaque_counting antiviral_data Antiviral Activity Data (EC50) plaque_counting->antiviral_data

Caption: Experimental workflow for the in vitro evaluation of this compound.

References

Application Notes and Protocols for a Selective A1 Adenosine Receptor Antagonist in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on ZK-806450: Initial searches for this compound indicate that this compound is not described in scientific literature as a selective A1 adenosine (B11128) receptor antagonist. Instead, it has been identified as a compound with antiviral activity, potentially targeting the SARS-CoV-2 3CL protease and the F13 protein of the monkeypox virus.[1][2][3][4][5] It has also been described as a potent inhibitor of Factor Xa, a key component in the blood coagulation cascade.[6][7][8] Given this information, this compound is not the appropriate tool for studying A1 adenosine receptor antagonism.

This document will instead focus on a well-characterized and widely used selective A1 adenosine receptor antagonist, DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) , to provide researchers, scientists, and drug development professionals with detailed application notes and protocols relevant to their interest in A1 receptor biology.

Application Notes: DPCPX as a Selective A1 Adenosine Receptor Antagonist

Introduction: DPCPX is a potent and highly selective antagonist for the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR). A1ARs are coupled to inhibitory G proteins (Gαi/o), and their activation by the endogenous ligand adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] These receptors are widely distributed throughout the body, including the brain, heart, and kidney, and are involved in various physiological processes such as neurotransmission, cardiac function, and renal blood flow.[10][11] As a selective antagonist, DPCPX is an invaluable tool for elucidating the physiological and pathophysiological roles of the A1AR in cell culture models.

Mechanism of Action: DPCPX acts as a competitive antagonist at the A1 adenosine receptor. It binds to the receptor with high affinity, thereby preventing the endogenous agonist, adenosine, from binding and initiating downstream signaling events. By blocking A1AR activation, DPCPX can prevent the Gαi/o-mediated inhibition of adenylyl cyclase, leading to a relative increase in intracellular cAMP levels in the presence of an adenosine agonist.

Typical Applications in Cell Culture:

  • Investigating the role of A1AR in cell proliferation and apoptosis.[12]

  • Studying the modulation of neurotransmitter release in primary neuronal cultures.

  • Elucidating the signaling pathways downstream of A1AR activation.

  • Screening for novel A1AR agonists by measuring competitive displacement of DPCPX.

  • Investigating the cardioprotective or cardiotoxic effects of compounds acting through A1AR in cardiomyocyte cultures.

Quantitative Data for DPCPX

The following table summarizes the binding affinity of DPCPX for various human adenosine receptor subtypes, highlighting its selectivity for the A1 receptor.

Receptor SubtypeK_i_ (nM)Selectivity (fold vs. A1)Reference
Human A1 3.9 -
Human A2A130~33
Human A2B50~13
Human A34000~1026

Signaling Pathway and Experimental Workflow Diagrams

A1_Signaling_Pathway cluster_membrane Cell Membrane Adenosine Adenosine (Agonist) A1AR A1 Adenosine Receptor Adenosine->A1AR Binds & Activates DPCPX DPCPX (Antagonist) DPCPX->A1AR Binds & Blocks G_protein Gαi/o Gβγ A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Responses cAMP->Downstream

A1 Adenosine Receptor Signaling Pathway

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., CHO-A1AR, primary neurons) start->cell_culture pre_incubation 2. Pre-incubation Treat cells with varying concentrations of DPCPX cell_culture->pre_incubation agonist_stimulation 3. Agonist Stimulation Add A1AR agonist (e.g., Adenosine, CPA) pre_incubation->agonist_stimulation incubation 4. Incubation (Time and temperature dependent on assay) agonist_stimulation->incubation measurement 5. Measurement (e.g., cAMP levels, cell viability, marker expression) incubation->measurement data_analysis 6. Data Analysis (e.g., IC50 calculation) measurement->data_analysis end End data_analysis->end

References

Application Notes and Protocols for ZK-806450 in Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound: ZK-806450 CAS Number: 247188-27-8 IUPAC Name: 7-((2-((1-(1-iminoethyl)piperidin-4-yl)oxy)-9H-carbazol-9-yl)methyl)-2-naphthimidamide

Disclaimer: this compound is a compound intended for research use only. It is not for human or veterinary use. All handling and experiments should be conducted by qualified professionals in a controlled laboratory setting.

Overview

This compound is primarily documented in scientific literature as a potent and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] More recently, computational screening studies have identified this compound as a potential antiviral agent due to its high binding affinity for viral proteins.[4] Specifically, a virtual screening study highlighted its potential as an inhibitor of the F13 protein of the monkeypox virus.[4] However, it is crucial to note that to date, published research on this compound's antiviral properties is limited to in silico analyses. Detailed experimental data, including effective in vitro concentrations, in vivo dosages, and specific protocols for antiviral research, are not yet available in the public domain.

The following sections summarize the available information and provide generalized protocols that can be adapted for preliminary research into this compound.

Physicochemical Properties and Formulation

A summary of the known physicochemical properties of this compound is presented in the table below. This information is essential for the preparation of stock solutions and experimental formulations.

PropertyValue
Molecular Formula C₃₁H₃₁N₅O
Molecular Weight 489.62 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Short-term (days to weeks) at 0-4°C, Long-term (months to years) at -20°C in a dry, dark environment.

Stock Solution Preparation (General Protocol):

  • Based on the molecular weight of 489.62 g/mol , calculate the mass of this compound required to achieve the desired molar concentration.

  • Dissolve the calculated mass of this compound powder in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM or 50 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

In Silico Data for Antiviral Research

A 2022 study used virtual screening to identify potential inhibitors of the monkeypox virus F13 protein from a library of experimental drugs.[4] In this study, this compound demonstrated a high binding affinity to the F13 protein.

ParameterValue
Vina Score -10.2

This strong binding score from a computational model suggests that this compound may be a candidate for further investigation as an inhibitor of the monkeypox virus.

Proposed Experimental Protocols for Antiviral Research

The following are generalized protocols that can serve as a starting point for investigating the antiviral activity of this compound. Specific parameters will need to be optimized based on the virus and cell line used.

In Vitro Antiviral Assay (Plaque Reduction Assay):

This protocol is adapted from standard methodologies for assessing antiviral compounds against plaque-forming viruses.[5]

  • Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero cells for monkeypox virus) at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay.

  • Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the culture medium containing the different concentrations of this compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the virus and cell line for a period that allows for plaque formation (e.g., 2-3 days).

  • Plaque Visualization: After the incubation period, fix the cells (e.g., with 4% formaldehyde) and stain with a suitable dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Count the number of plaques in each well. The concentration of this compound that reduces the number of plaques by 50% (IC₅₀) can be calculated using a dose-response curve.

Potential Mechanism of Action and Signaling Pathways (Hypothetical)

Based on the in silico data suggesting this compound binds to the F13 protein of the monkeypox virus, a hypothetical mechanism of action can be proposed. The F13 protein is essential for the wrapping of mature virions, a crucial step for the formation of enveloped extracellular virus particles. Inhibition of F13 would therefore be expected to block the dissemination of the virus from infected cells.

Below is a conceptual diagram illustrating the potential point of intervention for an F13 inhibitor like this compound in the poxvirus lifecycle.

Poxvirus_Lifecycle_Inhibition cluster_cell Host Cell Virus_Entry Virus Entry Early_Transcription Early Transcription Virus_Entry->Early_Transcription DNA_Replication DNA Replication Early_Transcription->DNA_Replication Late_Transcription Late Transcription DNA_Replication->Late_Transcription Virion_Assembly Virion Assembly (Mature Virion) Late_Transcription->Virion_Assembly Virion_Wrapping Virion Wrapping (Golgi-derived cisternae) Virion_Assembly->Virion_Wrapping Extracellular_Virus Extracellular Enveloped Virus Virion_Wrapping->Extracellular_Virus Virus_Spread Virus Spread Extracellular_Virus->Virus_Spread Leads to ZK_806450 This compound F13_Protein F13 Protein ZK_806450->F13_Protein Inhibits F13_Protein->Virion_Wrapping Mediates Experimental_Workflow In_Silico_Screening In Silico Screening (Binding to Viral Target) Cytotoxicity_Assay Cytotoxicity Assay (Determine CC50) In_Silico_Screening->Cytotoxicity_Assay In_Vitro_Antiviral_Assay In Vitro Antiviral Assay (e.g., Plaque Reduction) (Determine IC50) Cytotoxicity_Assay->In_Vitro_Antiviral_Assay Selectivity_Index Calculate Selectivity Index (CC50 / IC50) In_Vitro_Antiviral_Assay->Selectivity_Index Mechanism_of_Action_Studies Mechanism of Action Studies (e.g., Time-of-addition assay) Selectivity_Index->Mechanism_of_Action_Studies In_Vivo_Efficacy_Studies In Vivo Efficacy Studies (Animal Model) Selectivity_Index->In_Vivo_Efficacy_Studies Pharmacokinetics_and_Toxicity Pharmacokinetics and Toxicity Studies In_Vivo_Efficacy_Studies->Pharmacokinetics_and_Toxicity

References

Application Notes and Protocols: ZK-806450 Solubility and Solvent Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the solubilization and preparation of ZK-806450, a potent factor Xa inhibitor with noted antiviral activities. The following sections outline the necessary reagents, equipment, and step-by-step instructions to ensure accurate and reproducible preparation of this compound solutions for various research applications. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound.

Compound Information

ParameterValueReference
Compound NameThis compound[1]
CAS Number247188-27-8[1]
Molecular FormulaC₃₁H₃₁N₅O[1]
Molecular Weight489.62 g/mol [1]
AppearanceSolid powder[1]
Purity>98% (or refer to the Certificate of Analysis)[1]

Solubility Data

This compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1] The following table provides the required volumes of DMSO to prepare stock solutions of varying concentrations based on a compound mass of 1 mg, 5 mg, and 10 mg.

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM2.04 mL10.21 mL20.42 mL
5 mM0.41 mL2.04 mL4.08 mL
10 mM0.20 mL1.02 mL2.04 mL
50 mM0.04 mL0.20 mL0.41 mL

Note: This data is based on a molecular weight of 489.62 g/mol . Batch-specific molecular weights may vary due to hydration, which will affect the solvent volumes required. Always refer to the batch-specific information provided by the supplier.[1]

Solvent Preparation Protocol

This protocol details the steps for preparing a stock solution of this compound in DMSO.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or appropriate vials

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Workflow

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage start Start: Gather Materials weigh Accurately weigh this compound powder start->weigh transfer Transfer powder to a sterile vial weigh->transfer add_dmso Add the calculated volume of DMSO transfer->add_dmso vortex Vortex the solution until fully dissolved add_dmso->vortex visual_check Visually inspect for particulates vortex->visual_check visual_check->vortex Particulates Present aliquot Aliquot into smaller working volumes (optional) visual_check->aliquot Clear Solution store_short Short-term Storage: 0 - 4 °C (days to weeks) aliquot->store_short store_long Long-term Storage: -20 °C (months to years) aliquot->store_long end End: Solution Ready for Use store_short->end store_long->end

Workflow for this compound Solvent Preparation.
Step-by-Step Procedure

  • Preparation: Before handling the compound, ensure you are wearing appropriate PPE.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer: Carefully transfer the weighed powder into a sterile microcentrifuge tube or an appropriate vial.

  • Solvent Addition: Based on the desired final concentration (refer to the table in Section 2), use a calibrated micropipette to add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex the solution until the this compound is completely dissolved. A clear solution should be obtained.

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particulates. If particulates are present, continue to vortex until the solution is clear.

  • Aliquoting and Storage: For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

    • Short-term storage: Store the stock solution at 0 - 4 °C for use within days to weeks.[1]

    • Long-term storage: For long-term storage (months to years), store the aliquots at -20 °C.[1]

Safety Precautions

  • This compound is for research use only and is not for human or veterinary use.[1]

  • Handle the compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Dispose of waste materials according to institutional and local regulations.

Disclaimer

The information provided in these application notes is for guidance only and is based on currently available data. Researchers should always refer to the product-specific information provided by the supplier and conduct their own validation experiments.

References

Application Notes and Protocols for ZK-806450 in Monkeypox Virus Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential utility of ZK-806450, an experimental antiviral compound, in the context of monkeypox virus (MPXV) research. While direct empirical data on the efficacy of this compound against MPXV is not yet available, computational studies have identified it as a promising candidate.[1] This document outlines a series of recommended experimental protocols and hypothetical data to guide researchers in the evaluation of this compound as a potential therapeutic agent against monkeypox. The proposed studies are based on established methodologies for testing anti-orthopoxvirus compounds.

Introduction to this compound

This compound is an experimental small molecule with demonstrated antiviral potential.[2] Recent in silico studies have highlighted its strong binding affinity to the F13 protein of the monkeypox virus.[1] The F13 protein is a crucial viral enzyme responsible for the envelopment of mature virions, a critical step for cell-to-cell spread and viral pathogenesis.[3][4] The approved anti-orthopoxvirus drug, tecovirimat (B1682736), also targets the F13 protein, validating it as a druggable target.[3][4][5][6] These computational findings suggest that this compound may function as an inhibitor of the monkeypox virus F13 protein, thereby preventing viral dissemination.

Presumed Mechanism of Action

This compound is hypothesized to act as an inhibitor of the monkeypox virus F13 protein. By binding to F13, it is presumed to interfere with the protein's function in the wrapping of intracellular mature virus (IMV) particles to form cell-associated enveloped virus (CEV) and extracellular enveloped virus (EEV). This inhibition would significantly reduce the cell-to-cell spread of the virus, thereby limiting the progression of the infection.

G cluster_virus_lifecycle Monkeypox Virus Lifecycle cluster_inhibition Proposed Inhibition by this compound IMV Intracellular Mature Virion (IMV) Wrapping Wrapping by Golgi-derived membranes IMV->Wrapping F13 Protein Mediates CEV Cell-associated Enveloped Virion (CEV) Wrapping->CEV EEV Extracellular Enveloped Virion (EEV) CEV->EEV Cell_Exit Virus Egress & Cell-to-Cell Spread EEV->Cell_Exit ZK806450 This compound F13 F13 Protein ZK806450->F13 Binds to and inhibits F13->Wrapping Inhibition of Wrapping

Caption: Proposed mechanism of action of this compound.

In Vitro Efficacy Assessment: Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit monkeypox virus replication in cell culture.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Monkeypox virus stock of known titer

  • This compound stock solution

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Crystal violet staining solution

Protocol:

  • Seed Vero E6 cells in 6-well plates and grow to 90-95% confluency.

  • Prepare serial dilutions of this compound in cell culture medium.

  • In a separate plate, mix the virus suspension (at a concentration to produce 50-100 plaques per well) with each drug dilution and incubate for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures.

  • Adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and the corresponding concentration of this compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.1% crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no drug).

  • Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.

Cytotoxicity Assay

Objective: To determine the cytotoxic concentration (CC50) of this compound in the cell line used for the antiviral assays.

Materials:

  • Vero E6 cells

  • This compound stock solution

  • Cell culture medium

  • Cell viability assay kit (e.g., MTS or MTT)

Protocol:

  • Seed Vero E6 cells in a 96-well plate.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate for the same duration as the PRNT assay (3-5 days).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance and calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Hypothetical In Vitro Data

The following tables present hypothetical data for the in vitro activity of this compound against monkeypox virus, for illustrative purposes.

Table 1: Hypothetical In Vitro Antiviral Activity and Cytotoxicity of this compound

CompoundTargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundF13 ProteinVero E60.05>50>1000
Tecovirimat (Control)F13 ProteinVero E60.02>50>2500

In Vivo Efficacy Assessment: Experimental Protocols

Prairie Dog Model of Monkeypox Infection

Objective: To evaluate the in vivo efficacy of this compound in a well-established small animal model of monkeypox.[7][8][9]

Animals:

  • Young adult prairie dogs (Cynomys ludovicianus)

Protocol:

  • Acclimate animals for a minimum of 7 days before the study begins.

  • Challenge the prairie dogs intranasally with a lethal dose of monkeypox virus (e.g., 5 x 10^3 PFU).

  • Initiate treatment with this compound (e.g., oral gavage) at a predetermined time point post-infection (e.g., 24 hours). A vehicle control group should be included.

  • Administer the treatment daily for a specified duration (e.g., 14 days).

  • Monitor the animals daily for clinical signs of disease (e.g., weight loss, lesion development, mortality).

  • Collect blood and oral swabs at regular intervals to determine viral loads by qPCR.

  • At the end of the study, or upon euthanasia, collect tissues for virological and histopathological analysis.

Hypothetical In Vivo Data

Table 2: Hypothetical Efficacy of this compound in the Prairie Dog Model

Treatment GroupDose (mg/kg/day)Survival Rate (%)Mean Time to Death (days)Peak Viral Load (log10 PFU/mL)
Vehicle Control00126.5
This compound1080-3.2
This compound30100-2.1
Tecovirimat (Control)10100-1.8

Experimental Workflows

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Cell_Culture Prepare Cell Monolayers Virus_Infection Infect Cells with Monkeypox Virus Cell_Culture->Virus_Infection Cytotoxicity_Assay Assess Cell Viability Cell_Culture->Cytotoxicity_Assay Drug_Dilution Prepare Serial Dilutions of this compound Drug_Dilution->Virus_Infection Drug_Dilution->Cytotoxicity_Assay Incubation Incubate with Drug Overlay Virus_Infection->Incubation Plaque_Assay Plaque Staining and Counting Incubation->Plaque_Assay Data_Analysis_invitro Calculate EC50, CC50, and SI Plaque_Assay->Data_Analysis_invitro Cytotoxicity_Assay->Data_Analysis_invitro Animal_Acclimation Acclimate Prairie Dogs Virus_Challenge Intranasal Challenge with MPXV Animal_Acclimation->Virus_Challenge Treatment Administer this compound or Vehicle Virus_Challenge->Treatment Monitoring Daily Clinical Monitoring and Sampling Treatment->Monitoring Endpoint Survival Analysis and Tissue Collection Monitoring->Endpoint Data_Analysis_invivo Analyze Survival, Viral Loads, and Pathology Endpoint->Data_Analysis_invivo

Caption: Standard experimental workflows for evaluating this compound.

Conclusion

This compound represents a promising lead compound for the development of a novel anti-monkeypox therapeutic. Its predicted interaction with the F13 protein provides a strong rationale for its investigation. The protocols and hypothetical data presented in these application notes are intended to serve as a guide for researchers to systematically evaluate the in vitro and in vivo efficacy of this compound. Further studies are warranted to confirm its mechanism of action and to assess its pharmacokinetic and toxicological profiles.

References

Application Notes and Protocols for the Evaluation of ZK-806450 and Other F13 Protein Inhibitors Against Orthopoxviruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the experimental antiviral efficacy of ZK-806450 is limited. This compound has been identified as a potential antiviral candidate through in-silico screening, demonstrating a high binding affinity for the F13 protein of the monkeypox virus. The following application notes and protocols are based on established methodologies for the evaluation of inhibitors targeting the orthopoxvirus F13 protein, a homolog of the VP37 protein. The well-characterized F13 inhibitor, tecovirimat (B1682736), is used as an exemplary compound to illustrate these protocols and data presentation.

Introduction

The F13 protein (encoded by the F13L gene) is a key peripheral membrane protein essential for the envelopment of intracellular mature virions (IMVs) to form extracellular enveloped virions (EEVs) in orthopoxviruses, such as the monkeypox virus.[1][2] This process is critical for the cell-to-cell spread and pathogenesis of the virus.[3] this compound has been computationally identified as a compound that binds to the F13 protein, suggesting its potential as an antiviral agent.[4] This document provides detailed protocols for the in vitro evaluation of the antiviral efficacy and cytotoxicity of this compound and other potential F13 inhibitors.

Quantitative Data Summary

The following tables provide a template for presenting quantitative data from antiviral efficacy and cytotoxicity studies. The data presented are representative values for the F13 inhibitor tecovirimat against monkeypox virus and are for illustrative purposes.

Table 1: In Vitro Antiviral Efficacy of F13 Inhibitors against Monkeypox Virus

CompoundAssay TypeCell LineEC₅₀ (nM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compoundPlaque ReductionVero E6Data not availableData not available
TecovirimatPlaque ReductionVero17>831
TecovirimatCPE ReductionCalu-36.472184
Cidofovir (B1669016)Plaque ReductionVero>5000-

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits the viral effect by 50%. Data for tecovirimat and cidofovir are sourced from published studies for comparative purposes.[2][5]

Table 2: Cytotoxicity of F13 Inhibitors in Mammalian Cell Lines

CompoundAssay TypeCell LineCC₅₀ (nM)
This compoundMTS AssayVero E6Data not available
TecovirimatCellTiter-GloCalu-314130

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.[5]

Experimental Protocols

Protocol 1: Plaque Reduction Assay (PRA)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Monkeypox virus stock of known titer (PFU/mL)

  • Growth medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% Avicel)

  • This compound and/or other test compounds

  • Tecovirimat (as a positive control)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 24-well cell culture plates

Procedure:

  • Seed Vero E6 cells in 6-well or 24-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of the test compounds and tecovirimat in infection medium.

  • Aspirate the growth medium from the cell monolayers and wash once with PBS.

  • Infect the cells with monkeypox virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the prepared compound dilutions to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay the cells with the overlay medium containing the corresponding compound concentrations.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days, or until clear plaques are visible in the virus-only control wells.[6]

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Gently remove the overlay and stain the cells with crystal violet solution for 10-15 minutes.

  • Wash the wells with water to remove excess stain and allow the plates to air dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration using non-linear regression analysis.

Protocol 2: Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of an antiviral compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Follow steps 1-6 of the Plaque Reduction Assay protocol, using a higher MOI (e.g., 1-5 PFU/cell) to ensure all cells are infected.

  • Incubate the infected cells with the test compounds for 24-48 hours.

  • Harvest the cells and supernatant. Subject the cells to three cycles of freeze-thawing to release intracellular virions.

  • Determine the titer of the progeny virus from each treatment group by performing a standard plaque assay (as described in Protocol 1) on fresh cell monolayers.[7]

  • Calculate the reduction in viral yield for each compound concentration compared to the virus-only control.

  • Determine the EC₅₀ value based on the reduction in viral titer.

Protocol 3: qPCR-Based Viral Load Determination

This method quantifies the amount of viral DNA as a measure of viral replication.

Materials:

  • Infected cell lysates or supernatants from the Virus Yield Reduction Assay.

  • DNA extraction kit.

  • Monkeypox virus-specific primers and probe for qPCR.[8]

  • qPCR master mix.

  • Real-time PCR instrument.

Procedure:

  • Extract viral DNA from the samples collected in the Virus Yield Reduction Assay.

  • Set up the qPCR reaction using a master mix containing the monkeypox virus-specific primers and probe.

  • Perform the qPCR assay according to the instrument's instructions. Include a standard curve of known viral DNA concentrations to quantify the viral load in the samples.

  • Analyze the data to determine the viral DNA copy number in each sample.

  • Calculate the percentage reduction in viral DNA for each compound concentration relative to the virus-only control.

  • Determine the EC₅₀ value based on the reduction in viral DNA.

Protocol 4: Cytotoxicity Assay (MTS Assay)

This assay determines the cytotoxicity of the test compounds on the host cells.

Materials:

  • Vero E6 cells (or the same cell line used in the efficacy assays).

  • Growth medium.

  • Test compounds.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate overnight.

  • Prepare serial dilutions of the test compounds in growth medium.

  • Remove the old medium and add the compound dilutions to the cells. Include a cell-only control with no compound.

  • Incubate the plate for the same duration as the antiviral assays (e.g., 48 or 72 hours).

  • Add the MTS reagent to each well according to the manufacturer's instructions.[9][10]

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the no-compound control.

  • Determine the CC₅₀ value by plotting the percentage of viability against the compound concentration using non-linear regression analysis.

Visualizations

Signaling Pathway

F13_Inhibition_Pathway cluster_virus Orthopoxvirus Replication Cycle cluster_host Host Cell Factors IMV Intracellular Mature Virion (IMV) Wrapping Wrapping by Golgi/ Endosomal Cisternae IMV->Wrapping IEV Intracellular Enveloped Virion (IEV) Wrapping->IEV EEV Extracellular Enveloped Virion (EEV) IEV->EEV Cell_Exit Cell Exit & Spread EEV->Cell_Exit F13 Viral F13 Protein F13->Wrapping Essential for envelopment Rab9 Host Rab9 Rab9->F13 Interacts with TIP47 Host TIP47 TIP47->F13 Interacts with ZK_806450 This compound/ Tecovirimat ZK_806450->F13 Inhibits

Caption: Mechanism of action of F13 protein inhibitors.

Experimental Workflow

Antiviral_Screening_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_assays Efficacy & Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Seed susceptible cells (e.g., Vero E6) Compound_Prep 2. Prepare serial dilutions of This compound/test compounds Cell_Culture->Compound_Prep Infection 3. Infect cells with Monkeypox Virus Compound_Prep->Infection Cytotoxicity 6. Cytotoxicity Assay (MTS) on uninfected cells Compound_Prep->Cytotoxicity Treatment 4. Treat infected cells with compound dilutions Infection->Treatment PRA 5a. Plaque Reduction Assay Treatment->PRA VYRA 5b. Virus Yield Reduction Assay Treatment->VYRA qPCR 5c. qPCR for Viral Load Treatment->qPCR EC50 7. Calculate EC₅₀ PRA->EC50 VYRA->EC50 qPCR->EC50 CC50 8. Calculate CC₅₀ Cytotoxicity->CC50 SI 9. Determine Selectivity Index (SI) EC50->SI CC50->SI

Caption: Workflow for evaluating antiviral efficacy.

References

Navigating the Dual Identity of ZK-806450: A Tale of Two Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Central Point, USA - The experimental compound ZK-806450 presents a unique challenge to the scientific community, with current public data pointing towards two distinct therapeutic targets. On one hand, a computational drug screening study has identified this compound as a potential inhibitor of the F13 protein of the monkeypox virus, suggesting its utility as an antiviral agent. Conversely, established chemical databases and suppliers classify this compound as a potent inhibitor of Factor Xa (FXa), a key enzyme in the blood coagulation cascade, indicating its potential as an anticoagulant.

Given this ambiguity, a comprehensive research model for this compound necessitates a dual approach. This document provides detailed application notes and protocols for investigating this compound in both its putative roles: as an orthopoxvirus F13 protein inhibitor and as a Factor Xa inhibitor. These models are designed to guide researchers, scientists, and drug development professionals in elucidating the true biological activity and therapeutic potential of this compound.

Research Model 1: this compound as a Putative Orthopoxvirus F13 Protein Inhibitor

In this model, we hypothesize that this compound functions as an antiviral agent by targeting the F13 protein of orthopoxviruses, such as monkeypox and variola viruses. The well-characterized F13 inhibitor, Tecovirimat (B1682736), is used as a surrogate to provide representative data and protocols.

Application Notes

The F13 protein, and its homolog p37, is a highly conserved viral protein essential for the formation of the extracellular enveloped virus (EEV), the form of the virus responsible for cell-to-cell spread and long-range dissemination within a host.[1][2][3] By inhibiting F13, this compound is presumed to block the wrapping of the intracellular mature virus (IMV) with a Golgi-derived membrane, thereby preventing the formation of EEV and halting the spread of the infection.[4][5] This mechanism of action suggests potential therapeutic applications for this compound in the treatment of diseases caused by orthopoxviruses, including monkeypox and smallpox.[6][7]

Data Presentation

The following tables present hypothetical data for a putative F13 inhibitor, based on published data for Tecovirimat, to serve as a benchmark for experimental studies with this compound.

Table 1: Hypothetical In Vitro Potency of this compound against Various Orthopoxviruses

Virus SpeciesCell LineAssay TypeIC50 (nM)
Monkeypox VirusVeroPlaque Reduction12.7[8][9]
Vaccinia VirusVeroPlaque Reduction6 - 8.6[8]
Cowpox VirusHFFCPE~50
Variola Virus-CPE10 - 70[10]

Table 2: Hypothetical In Vivo Efficacy of this compound in an Animal Model of Orthopoxvirus Infection

Animal ModelVirusTreatment RegimenEndpointResult
Non-human PrimateMonkeypox Virus10 mg/kg/day, oral, for 14 daysSurvival100% survival in treated group vs. 50% in placebo[11]
Mouse (CAST/EiJ)Monkeypox Virus10 mg/kg/day, oralViral load reductionSignificant reduction in tissue viral titers[12]

Table 3: Hypothetical Pharmacokinetic Properties of this compound in Humans

ParameterValue
Bioavailability (oral)~40% (fasted), increased with food[13]
Tmax (oral)4-6 hours[14]
Protein Binding77-82%[14]
Terminal Half-life~21 hours[14]
MetabolismHydrolysis, Glucuronidation (UGT1A1, UGT1A4)[14]
ExcretionPrimarily renal[13]
Experimental Protocols

Protocol 1: Recombinant F13 Protein Expression and Purification This protocol describes the production of recombinant F13 protein for use in in vitro binding and enzymatic assays.

  • Cloning: Synthesize the codon-optimized gene encoding the soluble domain of the F13 protein and clone it into a suitable expression vector (e.g., pET vector with a His-tag).

  • Expression: Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG at 16-25°C overnight.

  • Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation. Purify the His-tagged F13 protein from the supernatant using immobilized metal affinity chromatography (IMAC). Further purify the protein by size-exclusion chromatography.

  • Characterization: Verify the purity and identity of the recombinant protein by SDS-PAGE and Western blot.

Protocol 2: In Vitro F13 Binding Assay (Surface Plasmon Resonance) This protocol measures the direct binding affinity of this compound to the purified F13 protein.

  • Immobilization: Covalently immobilize the purified recombinant F13 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis: Prepare a dilution series of this compound in a suitable running buffer. Inject the compound solutions over the immobilized F13 surface and a reference surface (without F13).

  • Data Acquisition: Record the sensorgrams showing the association and dissociation of this compound.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 3: Plaque Reduction Neutralization Assay This assay determines the in vitro antiviral activity of this compound against an orthopoxvirus.

  • Cell Seeding: Seed a suitable cell line (e.g., Vero cells) in 6-well plates and grow to confluence.

  • Virus Titration: Prepare serial dilutions of the orthopoxvirus stock and infect the cells to determine the appropriate virus concentration for plaque formation.

  • Compound Treatment: Prepare serial dilutions of this compound. Pre-incubate the virus with the compound dilutions before adding to the cells, or add the compound to the cell culture medium after virus adsorption.

  • Infection: Infect the confluent cell monolayers with the virus.

  • Overlay and Incubation: After virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with or without the compound. Incubate for a period sufficient for plaque formation (e.g., 3-5 days).

  • Staining and Counting: Fix and stain the cells with a crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. Determine the 50% inhibitory concentration (IC50) by non-linear regression analysis.

Mandatory Visualizations

F13_Inhibition_Pathway cluster_virus_lifecycle Orthopoxvirus Life Cycle cluster_inhibition Mechanism of Inhibition IMV Intracellular Mature Virus (IMV) Wrapping Wrapping by Golgi-derived membranes IMV->Wrapping IEV Intracellular Enveloped Virus (IEV) Wrapping->IEV Egress Egress IEV->Egress EEV Extracellular Enveloped Virus (EEV) Egress->EEV Spread Cell-to-cell Spread EEV->Spread ZK_806450 This compound ZK_806450->Wrapping blocks F13 F13 Protein ZK_806450->F13 binds to F13->Wrapping mediates Inhibition Inhibition F13_Inhibitor_Workflow Start Compound Library Screening In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Identify Hits Cell_Based_Assays Cell-Based Assays In_Vitro_Assays->Cell_Based_Assays Confirm Target Engagement Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization Validate Antiviral Activity In_Vivo_Models In Vivo Animal Models Lead_Optimization->In_Vivo_Models Select Candidate PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Models->PK_PD_Studies Evaluate Efficacy Clinical_Trials Clinical Trials PK_PD_Studies->Clinical_Trials Establish Dose-Response Coagulation_Cascade cluster_pathways Coagulation Pathways Intrinsic Intrinsic Pathway Factor_X Factor X Intrinsic->Factor_X Extrinsic Extrinsic Pathway Extrinsic->Factor_X Factor_Xa Factor Xa Factor_X->Factor_Xa activation Thrombin Thrombin Factor_Xa->Thrombin converts Prothrombin to Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin converts Fibrinogen to Fibrinogen Fibrinogen ZK_806450 This compound ZK_806450->Factor_Xa inhibits Inhibition Inhibition FXa_Inhibitor_Workflow Start High-Throughput Screening Enzymatic_Assays In Vitro Enzymatic Assays (FXa, Thrombin, etc.) Start->Enzymatic_Assays Identify Hits Clotting_Assays Plasma Clotting Assays (PT, aPTT) Enzymatic_Assays->Clotting_Assays Assess Potency & Selectivity Lead_Optimization Lead Optimization (Potency, Selectivity, PK) Clotting_Assays->Lead_Optimization Confirm Anticoagulant Activity Thrombosis_Models In Vivo Thrombosis Models Lead_Optimization->Thrombosis_Models Select Candidate Safety_Pharmacology Safety Pharmacology (Bleeding Models) Thrombosis_Models->Safety_Pharmacology Evaluate Efficacy Clinical_Development Clinical Development Safety_Pharmacology->Clinical_Development Assess Therapeutic Index

References

ZK-806450: A Potential Inhibitor Identified for Monkeypox Virus Target

Author: BenchChem Technical Support Team. Date: December 2025

Initial screening suggests a promising candidate for further research, though experimental high-throughput screening data is not yet available.

ZK-806450 has been identified as an experimental compound with potential inhibitory activity against the F13 protein of the monkeypox virus. This discovery was the result of a virtual screening study aimed at identifying potential therapies for the virus. While this computational analysis marks a critical first step in drug discovery, detailed application notes and protocols for high-throughput screening (HTS) assays are not available at this time as the research is still in a nascent, pre-experimental phase.

Computational Screening and Binding Affinity

A virtual screening of an experimental drug library identified this compound as a compound with a strong binding affinity to the F13 protein of the monkeypox virus. The binding ability was assessed using a Vina score, a metric that predicts the binding affinity between a ligand and a receptor.

CompoundTarget ProteinOrganismScreening MethodVina ScoreReference
This compoundF13Monkeypox VirusVirtual Screening≤ -8.5[1]

The F13 Protein: A Key Viral Target

The F13 protein is a crucial component in the lifecycle of orthopoxviruses, including the monkeypox virus. It plays a vital role in the envelopment of the intracellular mature virus, a process essential for the virus to spread from cell to cell. By targeting the F13 protein, it is hypothesized that the viral replication cycle can be disrupted. This strategy is clinically validated by the approved smallpox drug tecovirimat, which also targets the F13 homolog.[2]

Future Directions

The identification of this compound as a potential F13 inhibitor through computational methods is a promising development. The next logical step is to move from in silico predictions to in vitro and in vivo experimental validation. This would involve developing and running high-throughput screening assays to confirm its inhibitory activity, determine its potency (e.g., IC50), and assess its selectivity and potential cytotoxicity.

Virtual Drug Discovery Workflow

The process that identified this compound as a potential candidate is a testament to the power of computational drug discovery. This workflow allows for the rapid screening of large compound libraries against a specific biological target, significantly narrowing down the candidates for experimental testing.

DrugDiscoveryWorkflow cluster_computational Computational Phase cluster_experimental Experimental Phase (Future Work) Target Target Identification (Monkeypox F13 Protein) Library Compound Library Screening (Experimental Drugs) Target->Library Select Target Docking Virtual Screening (Molecular Docking) Library->Docking Screen Library Hit Hit Identification (this compound) Docking->Hit Analyze Binding Scores HTS High-Throughput Screening Assay Hit->HTS Experimental Confirmation Validation In Vitro/In Vivo Validation HTS->Validation Confirm Activity Lead Lead Compound Validation->Lead Develop Lead

Caption: Virtual screening workflow leading to the identification of this compound.

References

ZK-806450: Application in Cardiovascular Research as a Factor Xa Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK-806450 is a potent and selective inhibitor of Factor Xa (FXa), a critical serine protease in the coagulation cascade. By targeting FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin (B1330869) clots. This mechanism of action positions this compound as a compound of significant interest in cardiovascular research, particularly for the development of novel antithrombotic therapies for the prevention and treatment of venous and arterial thromboembolic disorders. While detailed preclinical and clinical data specifically for this compound are limited in publicly accessible literature, this document provides an overview of its application based on its established mechanism of action and data from closely related compounds.

Mechanism of Action: Targeting the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, making it an attractive target for anticoagulant drugs.

coagulation_cascade Intrinsic Intrinsic Pathway FXa Factor Xa Intrinsic->FXa Extrinsic Extrinsic Pathway Extrinsic->FXa Thrombin Thrombin FXa->Thrombin catalyzes conversion Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin catalyzes conversion Fibrinogen Fibrinogen ZK806450 This compound ZK806450->FXa inhibits

Figure 1: Simplified diagram of the coagulation cascade and the inhibitory action of this compound on Factor Xa.

Quantitative Data

CompoundTargetParameterValueSelectivity vs. ThrombinSelectivity vs. Trypsin
Indole-based FXa InhibitorFactor XaKi0.2 nM>900-fold>750-fold

Data is for a related compound from the same series as this compound and should be considered illustrative.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for evaluating Factor Xa inhibitors, the following protocols can be adapted for its characterization.

In Vitro Factor Xa Inhibition Assay (Chromogenic)

This assay is a fundamental method to determine the inhibitory potency of a compound against Factor Xa.

fxa_assay_workflow Start Start PrepareReagents Prepare Reagents: - Human Factor Xa - this compound dilutions - Chromogenic substrate - Assay buffer Start->PrepareReagents Incubate Incubate Factor Xa with this compound (or vehicle control) PrepareReagents->Incubate AddSubstrate Add chromogenic substrate Incubate->AddSubstrate Measure Measure absorbance at 405 nm (kinetic or endpoint) AddSubstrate->Measure Analyze Calculate % inhibition and IC50 value Measure->Analyze End End Analyze->End

Figure 2: General workflow for an in vitro Factor Xa chromogenic inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of human Factor Xa in a suitable assay buffer (e.g., Tris-HCl with BSA and NaCl).

    • Prepare serial dilutions of this compound in the assay buffer. A vehicle control (e.g., DMSO) should be prepared at the same concentration as in the compound dilutions.

    • Prepare a solution of a Factor Xa-specific chromogenic substrate (e.g., S-2222).

  • Assay Procedure:

    • In a 96-well microplate, add a defined amount of human Factor Xa to each well.

    • Add the serially diluted this compound or vehicle control to the respective wells.

    • Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of Factor Xa inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Model of Arterial Thrombosis (Ferric Chloride Model)

This model is commonly used to evaluate the antithrombotic efficacy of compounds in an in vivo setting.

Protocol:

  • Animal Preparation:

    • Anesthetize a suitable animal model (e.g., rat or mouse).

    • Surgically expose the carotid artery.

  • Compound Administration:

    • Administer this compound or vehicle control via an appropriate route (e.g., intravenous or oral) at various doses.

  • Thrombus Induction:

    • Apply a filter paper saturated with a ferric chloride (FeCl3) solution to the adventitial surface of the exposed carotid artery for a defined period (e.g., 3-5 minutes). This induces oxidative injury to the vessel wall, initiating thrombus formation.

  • Measurement of Thrombosis:

    • Monitor blood flow in the carotid artery using a Doppler flow probe.

    • The time to vessel occlusion is recorded.

    • Alternatively, at a set time point after injury, the vessel segment can be excised, and the thrombus can be isolated and weighed.

  • Data Analysis:

    • Compare the time to occlusion or thrombus weight between the this compound-treated groups and the vehicle control group to determine the dose-dependent antithrombotic effect.

Concluding Remarks

This compound, as a potent Factor Xa inhibitor, holds considerable promise for cardiovascular research. The provided protocols for in vitro and in vivo evaluation are standard methods to characterize its anticoagulant and antithrombotic properties. Further studies to elucidate its pharmacokinetic and pharmacodynamic profile, as well as its safety and efficacy in various preclinical models of thrombosis, are warranted to fully understand its therapeutic potential in the management of cardiovascular diseases.

Troubleshooting & Optimization

Optimizing ZK-806450 concentration for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ZK-806450 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer

Information on this compound is limited in publicly available scientific literature. While initial high-throughput screening data suggests it as a potential inhibitor of the poxvirus F13 protein, other sources classify it as a Factor Xa inhibitor. The following guidance is based on its putative role as an F13 protein inhibitor, drawing parallels with the well-characterized F13 inhibitor, tecovirimat (B1682736). Researchers should interpret their results with caution and consider the compound's potential for multiple biological activities.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the proposed mechanism of action for this compound as an antiviral agent? Based on initial screening studies, this compound is suggested to be an inhibitor of the orthopoxvirus F13 protein.[1] The F13 protein is a viral phospholipase essential for the wrapping of intracellular mature virions (IMVs) to form intracellular enveloped virions (IEVs), a critical step for viral dissemination.[2][3][4][5][6][7] By inhibiting F13, this compound is hypothesized to prevent the formation of IEVs, thus halting the spread of the virus from cell to cell.
What is the F13 protein and its role in the viral life cycle? The F13 protein (also known as p37) is a key component of the viral egress machinery for orthopoxviruses.[8][9] It is a palmitoylated protein that localizes to the trans-Golgi network and endosomal compartments, where it facilitates the wrapping of IMVs with a double membrane to form IEVs.[7][10] This wrapping process is crucial for cell-to-cell spread and pathogenesis.[2][3][4][5]
Are there conflicting reports on the biological activity of this compound? Yes. While a drug screening study identified this compound as a potential inhibitor of the monkeypox virus F13 protein, chemical suppliers have listed it as a Factor Xa inhibitor.[11] This suggests that this compound may have multiple biological targets. Researchers should be aware of this potential polypharmacology when designing experiments and interpreting data.
What is the molecular weight and chemical formula of this compound? The molecular formula of this compound is C31H31N5O, and its molecular weight is approximately 489.62 g/mol .[11][12]
How should I prepare a stock solution of this compound? For long-term storage, this compound should be stored at -20°C as a solid.[11] To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. The solubility in aqueous solutions is low.[9] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it in culture medium for experiments. Avoid repeated freeze-thaw cycles of the stock solution.
What is a typical concentration range to test for antiviral efficacy? The optimal concentration of this compound for efficacy has not been extensively reported. As a starting point, a dose-response experiment is recommended. Based on data for tecovirimat, a potent F13 inhibitor, a concentration range from nanomolar to low micromolar could be considered (e.g., 1 nM to 10 µM).[13]

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
No observed antiviral effect at expected concentrations. 1. Incorrect concentration: Calculation error or degradation of the compound. 2. Low potency: The compound may have low potency against the specific viral strain being tested. 3. Drug resistance: The viral strain may have pre-existing resistance to F13 inhibitors. 4. Experimental setup: Issues with the assay, such as high cell density or high multiplicity of infection (MOI).[14]1. Verify concentration: Prepare a fresh stock solution and verify the concentration. 2. Increase concentration: Test a broader and higher concentration range. 3. Sequence F13L gene: Check for mutations in the F13L gene that could confer resistance.[15][16][17] 4. Optimize assay conditions: Reduce cell density or MOI to increase the sensitivity of the assay.
High cytotoxicity observed in cell culture. 1. Off-target effects: The compound may have cytotoxic off-target effects, potentially related to its reported activity as a Factor Xa inhibitor.[11] 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. 3. Compound precipitation: The compound may be precipitating out of the solution at higher concentrations.1. Determine CC50: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50).[14] Ensure that the concentrations used for antiviral assays are well below the CC50. 2. Limit solvent concentration: Keep the final concentration of the solvent in the culture medium below a non-toxic level (typically <0.5% for DMSO). 3. Check solubility: Visually inspect the culture medium for any signs of precipitation after adding the compound.
Inconsistent or variable results between experiments. 1. Cell health and passage number: Variations in cell health or using cells at a high passage number can affect viral replication and drug sensitivity. 2. Virus stock variability: Inconsistent titers or quality of the viral stock. 3. Assay timing: Variations in the timing of infection and drug addition.1. Standardize cell culture: Use cells at a consistent and low passage number and ensure they are healthy and actively dividing at the time of the experiment. 2. Use a consistent virus stock: Aliquot and titer the virus stock to ensure consistent MOI between experiments. 3. Maintain consistent timing: Adhere to a strict timeline for infection, drug treatment, and assay readout.
Difficulty in interpreting plaque reduction assay results. 1. Incomplete inhibition: At sub-optimal concentrations, the compound may only partially inhibit plaque formation, leading to smaller or diffuse plaques. 2. Cytotoxicity masking antiviral effect: At high concentrations, a reduction in plaque number may be due to cell death rather than a specific antiviral effect.1. Image analysis: Use imaging software to quantify plaque size and number for a more objective analysis. 2. Compare with cytotoxicity data: Correlate the plaque reduction results with the CC50 data to ensure the observed effect is not due to cytotoxicity.

Experimental Protocols

Determination of EC50 (50% Effective Concentration)

This protocol outlines a standard plaque reduction assay to determine the concentration of this compound required to inhibit viral plaque formation by 50%.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Orthopoxvirus stock (e.g., Vaccinia virus, Monkeypox virus)

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Overlay medium (e.g., complete medium with 1% carboxymethylcellulose)

  • Crystal violet staining solution

Procedure:

  • Seed Vero E6 cells in 6-well plates and grow to 95-100% confluency.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should span a range from nanomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 100 nM; 1, 10 µM). Include a no-drug control.

  • Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

  • Allow the virus to adsorb for 1 hour at 37°C.

  • Remove the viral inoculum and wash the cells once with PBS.

  • Add the overlay medium containing the different concentrations of this compound to the respective wells.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the no-drug control wells.

  • Fix the cells with 10% formalin for at least 4 hours.

  • Stain the cells with crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each concentration relative to the no-drug control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Vero E6 cells (or the same cell line used in the antiviral assay)

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a no-drug control and a no-cell control.

  • Incubate the plate for the same duration as the antiviral assay (e.g., 2-3 days).

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-drug control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation

ParameterThis compoundTecovirimat (for comparison)
Target F13 Protein (putative)[1], Factor Xa[11]F13 Protein[8][9][15][16][17]
Binding Affinity (Vina Score) -8.5 (to MPXV F13)[1]-8.3 (to MPXV F13)[1]
Molecular Weight 489.62 g/mol [11][12]376.33 g/mol [9]

Visualizations

Poxvirus Egress Pathway and the Role of F13

Poxvirus_Egress cluster_cytoplasm Host Cell Cytoplasm cluster_inhibition Mechanism of Inhibition IMV Intracellular Mature Virion (IMV) Wrapping Wrapping by Golgi/Endosomal Cisternae IMV->Wrapping IEV Intracellular Enveloped Virion (IEV) Wrapping->IEV Transport Microtubule Transport IEV->Transport CEV Cell-associated Enveloped Virion (CEV) Transport->CEV ActinTail Actin Tail Formation CEV->ActinTail EEV Extracellular Enveloped Virion (EEV) ActinTail->EEV Cell-to-Cell Spread ZK806450 This compound F13 F13 Protein ZK806450->F13 Inhibits F13->Wrapping Required for

Caption: Poxvirus egress pathway and the inhibitory action of this compound on the F13 protein.

Experimental Workflow for EC50 Determination

EC50_Workflow Start Seed cells in 6-well plates Infect Infect with virus Start->Infect Treat Add overlay with serial dilutions of this compound Infect->Treat Incubate Incubate for 2-3 days Treat->Incubate FixStain Fix and stain with crystal violet Incubate->FixStain Count Count plaques FixStain->Count Analyze Calculate % inhibition and determine EC50 Count->Analyze

Caption: Workflow for determining the EC50 of this compound using a plaque reduction assay.

Troubleshooting Logic for No Antiviral Effect

Troubleshooting_Logic Start No Antiviral Effect Observed CheckConcentration Is the compound concentration correct and is the stock viable? Start->CheckConcentration CheckPotency Is the compound potent against this viral strain? CheckConcentration->CheckPotency Yes Solution1 Prepare fresh stock and re-test CheckConcentration->Solution1 No CheckResistance Could the virus be resistant? CheckPotency->CheckResistance Yes Solution2 Increase concentration range CheckPotency->Solution2 No CheckAssay Are the assay conditions optimal? CheckResistance->CheckAssay Yes Solution3 Sequence F13L gene CheckResistance->Solution3 No Solution4 Optimize MOI and cell density CheckAssay->Solution4 No

Caption: A logical workflow for troubleshooting the absence of an antiviral effect.

References

ZK-806450 stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZK-806450. The information is designed to address potential stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO is showing precipitation after a freeze-thaw cycle. What should I do?

A2: Precipitation of your this compound stock solution upon thawing can be due to several factors. Storing solutions at very high concentrations can increase the likelihood of precipitation.[1] It is also possible that the solubility of this compound is reduced at lower temperatures.

Recommended Actions:

  • Thawing Protocol: Thaw the stock solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[1]

  • Concentration Adjustment: Consider preparing a slightly less concentrated stock solution to maintain solubility during freeze-thaw cycles.[1]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid the need for repeated freezing and thawing.[1]

Q2: I'm observing a gradual loss of activity of this compound in my aqueous assay buffer. What could be the cause?

A2: A decline in the activity of this compound in aqueous solutions can often be attributed to compound degradation. Common causes for degradation in aqueous buffers include hydrolysis, oxidation, and photodegradation.

Potential Causes and Solutions:

  • Hydrolysis: The compound may be susceptible to cleavage by water, a process that can be influenced by the pH of your buffer.

  • Oxidation: this compound may be sensitive to oxidation, which can be accelerated by dissolved oxygen in the buffer or exposure to light.

  • Adsorption: The compound might be adsorbing to the surface of your experimental containers (e.g., plastic tubes or plates), which would lower its effective concentration.[2]

To investigate this, a stability test using HPLC or LC-MS to quantify the amount of this compound remaining over time in your assay buffer is recommended.

Q3: Can I prepare a large batch of this compound working solution in my cell culture medium and use it for a week?

A3: It is generally not recommended to store this compound in cell culture medium for extended periods. Cell culture media are complex aqueous solutions that can contribute to compound degradation over time. For the most reliable and consistent experimental results, it is best to prepare fresh working solutions of this compound from your DMSO stock solution immediately before each experiment.[2]

Q4: My HPLC analysis of an aged this compound solution shows new peaks. What does this indicate?

A4: The appearance of new peaks in an HPLC or LC-MS analysis over time is a strong indicator of compound degradation.[2] These new peaks represent degradation products of this compound. To understand the degradation pathway, you could consider identifying these degradation products. Based on the likely degradation mechanism, you can implement strategies to minimize it, such as adjusting the pH of your solution or adding antioxidants.[2]

Troubleshooting Guides

Issue: Inconsistent Results in Cell-Based Assays

If you are observing variable results with this compound in your cell-based assays, consider the following troubleshooting steps.

Potential Cause Suggested Solution(s)
Degradation in Culture MediumAssess the stability of this compound in your specific cell culture medium over the time course of your experiment. Prepare fresh dilutions for each experiment.[2]
Adsorption to PlasticwareUse low-binding microplates or glassware. Consider adding a small amount of a non-ionic surfactant to your buffer if compatible with your assay.[2]
Poor Cell PermeabilityEvaluate the cell permeability of this compound using standard assays.
High DMSO ConcentrationEnsure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically <0.5%). Always include a vehicle control with the same DMSO concentration.[3]
Issue: Precipitate Formation in Aqueous Solutions

Precipitation of this compound in aqueous buffers can lead to inaccurate dosing and unreliable experimental outcomes.

Potential Cause Suggested Solution(s)
Poor Aqueous SolubilityDecrease the final concentration of this compound in your assay.[3]
pH-Dependent SolubilityExperiment with different pH values for your buffer to find the optimal range for this compound solubility.[3]
Degradation to an Insoluble ProductAnalyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in DMSO.[4] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-purity DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in amber glass vials or polypropylene (B1209903) tubes to protect from light and prevent repeated freeze-thaw cycles.[1] The shelf life of this compound in solid form is greater than 3 years when stored properly.[4]

Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
  • Solution Preparation: Prepare a working solution of this compound at the desired final concentration in your aqueous buffer of interest (e.g., PBS, cell culture medium).

  • Initial Sample (T=0): Immediately after preparation, take an aliquot of the solution. If the buffer contains proteins, quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.[2] Centrifuge to remove any precipitate and transfer the supernatant for analysis. This will serve as your baseline measurement.[1]

  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, room temperature, protected from light).

  • Time Points: Collect aliquots at various time points (e.g., 1, 4, 8, 24 hours). Process each aliquot in the same manner as the T=0 sample.

  • Analysis: Analyze all samples by HPLC or LC-MS to quantify the peak area of the parent this compound compound.

  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. A decrease in the peak area of the parent compound and the emergence of new peaks are indicative of degradation.[1] Plot the percentage of remaining this compound against time to determine its stability profile.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Instability A Inconsistent Experimental Results B Precipitation Observed? A->B C Loss of Activity? A->C B->C No D Check Solubility Limits Adjust Concentration B->D Yes C->A No, Re-evaluate Experiment E Assess Compound Stability (HPLC/LC-MS) C->E Yes F Degradation Confirmed? E->F F->E No, Investigate Other Causes G Optimize Solution Conditions (pH, Protect from Light) F->G Yes H Prepare Fresh Solutions Before Each Use F->H Yes

Caption: Troubleshooting workflow for this compound instability.

G cluster_1 Experimental Workflow for Stability Assessment A Prepare this compound Working Solution B Collect T=0 Sample (Quench if Necessary) A->B C Incubate Solution under Test Conditions B->C D Collect Samples at Multiple Time Points C->D E Analyze All Samples by HPLC/LC-MS D->E F Quantify Parent Peak Area and Degradation Products E->F G Plot % Remaining vs. Time F->G

Caption: Workflow for assessing this compound stability in solution.

G cluster_2 Potential Degradation Pathways for this compound in Solution A This compound in Aqueous Solution B Hydrolysis A->B C Oxidation A->C D Photodegradation A->D E Degradation Products B->E C->E D->E

References

Technical Support Center: ZK-806450 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel kinase inhibitor ZK-806450 in in vitro experimental settings.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the handling and application of this compound in various in vitro assays.

FAQs

1. What is the recommended solvent for this compound?

For initial stock solutions, 100% dimethyl sulfoxide (B87167) (DMSO) is recommended. For cell-based assays, it is critical to dilute the final working concentration in a culture medium, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

2. What is the stability of this compound in solution?

Stock solutions of this compound in 100% DMSO are stable for up to 6 months when stored at -20°C and protected from light. Working dilutions in aqueous media should be prepared fresh for each experiment and used within a few hours, as the compound's stability in aqueous solutions at 37°C decreases over time.

3. I am observing unexpected off-target effects at higher concentrations. Why?

This compound is a potent inhibitor of its primary target, but like many kinase inhibitors, it can interact with other kinases at higher concentrations. It is crucial to perform a dose-response study to determine the optimal concentration range that inhibits the target of interest without significant off-target effects. Refer to the provided kinome profiling data for a summary of potential off-target interactions.

Troubleshooting Common Experimental Issues

Issue 1: Inconsistent IC50 values in cell viability assays.

  • Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can significantly impact the final readout.

    • Solution: Ensure a uniform single-cell suspension before plating and verify cell counts for each experiment. Allow cells to adhere and resume logarithmic growth for 12-24 hours before adding this compound.

  • Possible Cause 2: Variability in Drug Preparation. Improper serial dilutions or incomplete solubilization of this compound can lead to inaccurate final concentrations.

    • Solution: Vortex the stock solution before making dilutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Assay Incubation Time. The duration of drug exposure can influence the observed IC50.

    • Solution: Standardize the incubation time across all experiments. A 72-hour incubation is often a good starting point for cell viability assays.

Issue 2: Low signal-to-noise ratio in a Western blot for the downstream target.

  • Possible Cause 1: Suboptimal Antibody Concentration. The primary or secondary antibody concentration may not be optimal for detecting the protein of interest.

    • Solution: Perform an antibody titration to determine the ideal concentration for both primary and secondary antibodies.

  • Possible Cause 2: Insufficient Protein Loading.

    • Solution: Perform a protein quantification assay (e.g., BCA assay) on your cell lysates to ensure equal protein loading in each lane of the gel.

  • Possible Cause 3: Inappropriate Lysis Buffer. The buffer used may not be effective at extracting the target protein or preserving its phosphorylation state.

    • Solution: Use a lysis buffer containing appropriate protease and phosphatase inhibitors.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Assay TypeIncubation Time (hours)
MCF-7Breast Cancer50CellTiter-Glo®72
A549Lung Cancer120MTT72
U-87 MGGlioblastoma85RealTime-Glo™48
HCT116Colon Cancer65Resazurin72
Table 2: Kinome Profiling of this compound
Kinase Target% Inhibition at 1 µM
Target Kinase A95%
Off-Target Kinase B60%
Off-Target Kinase C45%
Off-Target Kinase D15%

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Phosphorylated Downstream Target

  • Cell Treatment: Plate cells and treat with desired concentrations of this compound for the specified time.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 Troubleshooting Workflow: Inconsistent IC50 Values Start Inconsistent IC50 Results Cause1 Check Cell Seeding Density Start->Cause1 Solution1 Standardize Seeding Protocol Verify Cell Counts Cause1->Solution1 Inconsistent Cause2 Review Drug Preparation Cause1->Cause2 Consistent Solution1->Cause2 Solution2 Prepare Fresh Serial Dilutions Vortex Stock Solution Cause2->Solution2 Inaccurate Cause3 Evaluate Incubation Time Cause2->Cause3 Accurate Solution2->Cause3 Solution3 Standardize Drug Exposure Duration Cause3->Solution3 Variable End Consistent IC50 Values Cause3->End Standardized Solution3->End

Caption: Troubleshooting inconsistent IC50 values.

G cluster_1 Signaling Pathway Inhibition by this compound Receptor Growth Factor Receptor TargetKinase Target Kinase A Receptor->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector CellProliferation Cell Proliferation DownstreamEffector->CellProliferation ZK806450 This compound ZK806450->TargetKinase

Caption: this compound mechanism of action.

G cluster_2 Experimental Workflow: Western Blotting A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I

Caption: Western blotting experimental workflow.

Technical Support Center: Synthesis of ZK-806450 - Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the synthesis protocol of ZK-806450 has yielded no publicly available information on its chemical preparation. While this compound is identified as an experimental antiviral compound and a potential inhibitor of FXa, with research highlighting its binding to targets like the SARS-CoV-2 3CL protease and the monkeypox virus F13 protein, the specific details of its synthesis are not disclosed in the available scientific literature or chemical databases.[1][2][3]

This absence of foundational data on the synthetic route, including starting materials, reagents, reaction conditions, and purification methods, makes it impossible to create a meaningful and accurate technical support center with troubleshooting guides and FAQs as requested. Such a resource would require detailed knowledge of the potential challenges and pitfalls in the synthesis process to offer relevant solutions for yield improvement.

Limitations Due to Lack of Synthesis Data:

  • Troubleshooting Guides: Without knowing the specific reaction steps, it is impossible to anticipate common problems such as side reactions, incomplete conversions, or purification difficulties.

  • Frequently Asked Questions (FAQs): Meaningful FAQs would need to address specific issues that researchers might encounter. Without a known protocol, any created FAQs would be purely speculative and not based on empirical evidence.

  • Detailed Experimental Protocols: The core of the request, providing detailed methodologies, cannot be fulfilled as the methods themselves are not published.

  • Data Presentation and Visualization: There is no quantitative data on reaction yields or optimization studies to summarize in tables. Similarly, experimental workflow diagrams cannot be generated without the workflow itself.

While the mechanism of action for this compound is a subject of research, particularly its role in targeting viral proteins, this information does not extend to its chemical synthesis.[2][4][5][6] Research has also explored various signaling pathways that are affected by viral infections, which could be relevant to the compound's biological activity, but this does not inform its chemical production.[7][8][9][10]

We recommend consulting proprietary sources or reaching out to the original patent holders or researchers who have worked with this compound to obtain information on its synthesis.

Should you be interested in a similar technical support guide for a compound with a well-documented and publicly available synthesis protocol, please provide the name of the compound, and we will be glad to assist in creating the requested content.

References

ZK-806450 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guides and FAQs address hypothetical off-target effects of ZK-806450 for illustrative purposes. This compound is primarily known as a Factor Xa inhibitor. The scenarios described below are designed to guide researchers on the principles of investigating potential off-target activities of any compound.

Frequently Asked Questions (FAQs)

Q1: We are using this compound as a Factor Xa inhibitor, but we observe a cellular phenotype inconsistent with the known function of Factor Xa. Could this be an off-target effect?

A1: Yes, observing a phenotype that does not align with the known function of the intended target is a strong indicator of potential off-target activity.[1][2] While this compound is a potent Factor Xa inhibitor, it is crucial to verify that the observed cellular effects are solely due to its on-target activity. We recommend a series of experiments to investigate potential off-target effects, such as kinome profiling and rescue experiments.[1][2]

Q2: How can we begin to identify which off-target kinases might be affected by this compound?

A2: A broad in vitro kinase selectivity screen is the most direct method to identify potential off-target kinases.[1][2] This involves testing this compound against a large panel of purified kinases to determine its inhibitory activity (IC50) against each.[3] Any kinases that are significantly inhibited (e.g., >50% inhibition at a relevant concentration) should be investigated further.[2]

Q3: What is the difference between biochemical assay potency and cellular assay potency, and why might they differ for this compound?

A3: Discrepancies between biochemical and cell-based assay results are common.[2] Biochemical assays measure the direct interaction of a compound with its purified target, often in optimized buffer conditions with low ATP concentrations.[2][4] Cellular assays, however, are influenced by factors such as cell permeability, efflux pumps that may remove the compound, and high intracellular ATP concentrations that can outcompete ATP-competitive inhibitors.[2] If this compound is showing off-target kinase activity, its potency in cells may be lower than in a biochemical assay due to these factors.

Q4: Can the observed off-target effects be specific to our cell line?

A4: Yes, off-target effects can be cell line-specific.[1] This can be due to differences in the expression levels of on-target and off-target proteins, or variations in compensatory signaling pathways between different cell types. It is advisable to test your inhibitor in multiple cell lines to distinguish between general off-target effects and those specific to a particular cellular context.[1]

Troubleshooting Guides

Issue 1: Unexpectedly high levels of cytotoxicity are observed at concentrations required for effective Factor Xa inhibition.

Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition leading to cell death. 1. Perform a broad kinase selectivity screen at 10x the on-target IC50. 2. Perform a dose-response curve to determine the lowest effective concentration.[1] 3. Test a structurally unrelated Factor Xa inhibitor as a control.1. Identification of unintended kinase targets that may be responsible for the cytotoxicity. 2. Determine if a therapeutic window exists between on-target efficacy and off-target toxicity. 3. If cytotoxicity persists with a different inhibitor, it may be an on-target effect.
Poor compound solubility in cell culture media. 1. Visually inspect the media for compound precipitation. 2. Include a vehicle-only control (e.g., DMSO) to ensure the solvent is not causing toxicity.[1]Prevention of non-specific effects due to compound precipitation.[1]

Issue 2: Inconsistent or unexpected changes in downstream signaling pathways.

Possible CauseTroubleshooting StepExpected Outcome
Inhibition of an unknown off-target kinase. 1. Use phosphoproteomics or a reverse phase protein array (RPPA) to get a broad view of signaling changes.[5] 2. Perform Western blotting for key proteins in pathways commonly associated with off-target kinase effects (e.g., MAPK, PI3K/Akt).[1]1. Identification of unexpectedly modulated signaling pathways.[5] 2. Confirmation of off-target pathway modulation.
Activation of compensatory signaling pathways. 1. Probe for the activation of known compensatory pathways using Western blotting. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[1]A clearer understanding of the cellular response to your inhibitor and more consistent results.[1]

Quantitative Data Summary

The following table presents hypothetical data illustrating how to compare the on-target activity of this compound against its intended target (Factor Xa) and potential off-target kinases. Lower IC50 values indicate higher potency.

TargetIC50 (nM)Assay TypeNotes
Factor Xa (On-Target) 15 Biochemical High potency against the intended target.
Off-Target Kinase A (e.g., SRC)1,250BiochemicalModerate off-target activity.
Off-Target Kinase B (e.g., LCK)850BiochemicalModerate off-target activity.
Off-Target Kinase C (e.g., p38α)>10,000BiochemicalLow to no off-target activity.
Off-Target Kinase D (e.g., ERK2)>10,000BiochemicalLow to no off-target activity.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.

Materials:

  • Purified recombinant kinases.

  • Specific peptide substrates for each kinase.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer.

  • [γ-³³P]ATP.

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare 3-fold serial dilutions of this compound in DMSO, starting from a high concentration (e.g., 100 µM).[3]

  • In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted this compound or DMSO control.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[3]

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase.[3]

  • Incubate the reaction for a predetermined time within the linear range of the assay.

  • Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.[3]

  • Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control.

  • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[3]

Protocol 2: Cellular Western Blot for Signaling Pathway Analysis

This protocol describes how to assess the phosphorylation status of key signaling proteins in cells treated with this compound.

Materials:

  • Cell line of interest.

  • Complete cell culture media.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-SRC, anti-SRC, anti-phospho-ERK, anti-ERK).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities to determine the change in protein phosphorylation.

Visualizations

Off_Target_Identification_Workflow cluster_Initial_Observation Initial Observation cluster_Investigation Investigation Phase cluster_Analysis Data Analysis cluster_Conclusion Conclusion A Unexpected Cellular Phenotype with this compound B In Vitro Kinase Screen (>400 Kinases) A->B Hypothesis: Off-target kinase activity C Cell-Based Assays (Western Blot, CETSA) A->C D Rescue Experiment A->D E Identify Potent Off-Targets (IC50 < 10 µM) B->E F Confirm Target Engagement in Cells C->F G Phenotype Reversal? D->G H Off-Target Effect Confirmed E->H F->H G->H No I On-Target Effect G->I Yes

Caption: Workflow for identifying this compound off-target effects.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor SRC SRC Kinase Receptor->SRC RAS RAS SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene ZK806450 This compound (Off-Target) ZK806450->SRC Inhibition FactorXa Factor Xa (On-Target) Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activation ZK806450_OnTarget This compound ZK806450_OnTarget->FactorXa Inhibition

Caption: Hypothetical off-target inhibition of SRC kinase by this compound.

References

Technical Support Center: Addressing ZK-806450 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity associated with the experimental compound ZK-806450. The following information is designed to help users identify, understand, and mitigate unexpected cytotoxic effects during their in vitro experiments.

General Troubleshooting Guide for Unexpected Cytotoxicity

Question 1: I am observing a high level of cell death in my cell line after treatment with this compound. How can I confirm and quantify this cytotoxicity?

Answer:

Initial observations of cell death should be followed by quantitative analysis to accurately determine the extent of cytotoxicity. Several standard assays can be employed for this purpose. It is recommended to perform at least two different types of assays to confirm the results, as each assay measures a different aspect of cell health.

Recommended Cytotoxicity Assays:

  • Metabolic Activity Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of a cell population, which is often correlated with cell viability.[1][2] The reduction of a tetrazolium salt to a colored formazan (B1609692) product by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.[1]

  • Membrane Integrity Assays (e.g., LDH Release, Trypan Blue Exclusion): These assays detect damage to the cell membrane, a hallmark of cell death.[3][4] The lactate (B86563) dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium upon membrane rupture.[4] The trypan blue exclusion assay is a simple method where dead cells with compromised membranes take up the dye and appear blue under a microscope.[2][4]

  • ATP Content Assays: The amount of ATP in a cell population is a direct indicator of cell viability, as ATP is rapidly degraded upon cell death. This can be measured using a luciferase-based assay.

Experimental Workflow for Quantifying Cytotoxicity:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis A Seed cells in a 96-well plate at optimal density B Treat cells with a dose range of this compound A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Perform MTT assay to assess metabolic activity C->D E Perform LDH assay to assess membrane integrity C->E F Measure absorbance/fluorescence D->F G Calculate % cell viability vs. vehicle control F->G H Plot dose-response curve and determine IC50 value G->H

Workflow for initial cytotoxicity assessment.

Table 1: Hypothetical Cytotoxicity Data for this compound in Different Cell Lines

Cell LineAssayIncubation Time (hours)IC50 Value (µM)
HEK293 MTT4815.2
LDH4818.9
MCF-7 MTT488.7
LDH4810.5
HepG2 MTT4825.4
LDH4829.1

Question 2: My results confirm that this compound is cytotoxic. How can I determine the mechanism of cell death (apoptosis vs. necrosis)?

Answer:

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a critical step in understanding the mechanism of cytotoxicity. This can be achieved by using assays that detect specific markers for each process.

Recommended Apoptosis/Necrosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay.[2] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Caspase Activity Assays: Apoptosis is often executed by a family of proteases called caspases.[5] Assays are available to measure the activity of key caspases, such as caspase-3, -7, -8, and -9.

  • TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[2]

Table 2: Hypothetical Apoptosis Analysis of MCF-7 Cells Treated with this compound (10 µM for 48h)

MarkerMethodResult (% of Total Cells)Interpretation
Annexin V+/PI- Flow Cytometry35.2%Early Apoptotic
Annexin V+/PI+ Flow Cytometry12.5%Late Apoptotic/Necrotic
Caspase-3/7 Activity Luminescence Assay4.8-fold increase vs. controlCaspase-dependent apoptosis
TUNEL+ Cells Fluorescence Microscopy28.9%DNA Fragmentation

Hypothetical Apoptotic Signaling Pathway Induced by this compound:

G ZK806450 This compound Target Cellular Target (e.g., Kinase, Receptor) ZK806450->Target Signal_Transduction Signal Transduction Cascade Target->Signal_Transduction Bax_Bak Bax/Bak Activation Signal_Transduction->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

A possible intrinsic apoptosis pathway.

Frequently Asked Questions (FAQs)

Q1: What are potential off-target effects of this compound, and how can I investigate them?

While the primary target of this compound may be known (e.g., Factor Xa or Monkeypox virus F13 protein), cytotoxicity can arise from unintended interactions with other cellular components.[6][7][8] Investigating off-target effects is crucial for a comprehensive understanding of the compound's activity.[9][10]

Strategies to Investigate Off-Target Effects:

  • Kinase Profiling: If this compound is suspected to have kinase inhibitory activity, screen it against a panel of known kinases to identify unintended targets.

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended target. If this compound-induced cytotoxicity persists in these cells, it suggests the involvement of off-target effects.

  • Competitive Binding Assays: Use known inhibitors of suspected off-target pathways to see if they can rescue the cytotoxic phenotype induced by this compound.

Q2: The observed cytotoxicity of this compound varies between different cell lines. What could be the reason?

Cell-specific responses to a compound are common and can be attributed to several factors:[11][12][13]

  • Differential Target Expression: The expression level of the primary target of this compound may vary among cell lines.

  • Metabolic Differences: Cell lines may metabolize the compound differently, leading to variations in the concentration of the active form or toxic metabolites.

  • Genetic Background: Differences in the status of key signaling pathways (e.g., p53, PI3K/Akt) can influence a cell's susceptibility to apoptosis.[10]

Q3: Could the solvent used to dissolve this compound be causing the cytotoxicity?

Yes, it is essential to run a vehicle control experiment. The solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells at certain concentrations. Your experimental design should always include a control group of cells treated with the highest concentration of the solvent used in the drug treatment groups.[4]

Troubleshooting Decision Tree:

G A High Cell Death Observed with this compound B Is Vehicle Control (e.g., DMSO) also toxic? A->B C Yes B->C Yes D No B->D No E Lower solvent concentration. Test alternative solvents. C->E F Confirm cytotoxicity with multiple assays (MTT, LDH). D->F G Is cytotoxicity confirmed? F->G H Yes G->H Yes I No G->I No K Determine mechanism: Apoptosis vs. Necrosis (Annexin V/PI). H->K J Troubleshoot individual assay. Check cell density, reagent prep. I->J L Investigate signaling pathways (e.g., Caspase activation). K->L

Decision tree for troubleshooting cytotoxicity.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methods for assessing cell viability based on metabolic activity.[1]

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with solvent) and untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Annexin V/PI Apoptosis Assay

This protocol provides a general guideline for detecting apoptosis by flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound and controls for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls to set up compensation and gates.

  • Data Analysis: Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).

References

ZK-806450 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the experimental compound ZK-806450.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Causes Solutions
High variability in replicate data 1. Inconsistent cell seeding density.2. Pipetting errors during compound dilution or addition.3. Edge effects in multi-well plates.4. Contamination of cell cultures.1. Ensure a homogenous cell suspension and use a consistent seeding protocol.2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.3. Avoid using the outer wells of plates or fill them with sterile media/PBS.4. Regularly test for mycoplasma and other contaminants.
Lower than expected potency (High IC50) 1. Compound degradation due to improper storage or handling.2. Suboptimal assay conditions (e.g., incubation time, substrate concentration).3. Presence of serum proteins that bind to the compound.4. Cell line expresses low levels of the target protein (F13).1. Store this compound as recommended (e.g., at -20°C, protected from light). Prepare fresh dilutions for each experiment.2. Optimize assay parameters systematically.3. Test the effect of reduced serum concentrations on compound activity.4. Confirm F13 expression levels in your cell line via Western blot or qPCR.
Observed cytotoxicity at active concentrations 1. Off-target effects of the compound.2. Solvent (e.g., DMSO) toxicity at the final concentration.3. The compound is inducing apoptosis or necrosis.1. Perform counter-screens against related cellular targets.2. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for your cell line (typically <0.5% DMSO).3. Conduct assays to measure cell viability and cytotoxicity (e.g., MTS, LDH release).
Inconsistent results between different batches of this compound 1. Variation in compound purity or synthesis.2. Differences in compound handling and storage between batches.1. Obtain a certificate of analysis for each batch to confirm purity.2. Strictly adhere to standardized protocols for compound storage, preparation, and use.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is an experimental antiviral compound that has been identified as a potential inhibitor of the monkeypox virus (MPXV) F13 protein.[1] The F13 protein is a viral structural protein essential for the envelopment of the intracellular mature virus, a critical step for the production of enveloped virus particles that can be released from the cell.[1][2] By binding to F13, this compound is thought to block this process, thereby inhibiting viral dissemination.[3]

What are appropriate positive and negative controls for experiments with this compound?

  • Positive Control: Tecovirimat (B1682736) (also known as TPOXX or ST-246) is an FDA-approved antiviral that also targets the F13 protein and can be used as a positive control for F13 inhibition.[2][4]

  • Negative Control (Compound): A structurally similar but inactive compound, if available.

  • Negative Control (Experimental): A vehicle control (e.g., DMSO) at the same final concentration used for this compound is essential.

  • Negative Control (Viral): A mock-infected cell culture treated with this compound can help distinguish antiviral effects from cytotoxicity.

How should this compound be prepared and stored?

For optimal results, this compound should be stored as a stock solution in a suitable solvent like DMSO at -20°C or -80°C, protected from light and moisture. For experiments, prepare fresh dilutions from the stock solution in the appropriate cell culture medium. Avoid repeated freeze-thaw cycles.

What is the expected potency of this compound?

As an experimental compound, the potency of this compound can vary depending on the assay system. In a virtual screening study, this compound was identified as having a strong binding ability to the MPXV F13 protein.[1] The following table presents hypothetical, yet representative, data for illustrative purposes.

Parameter Value Assay
Binding Affinity (Kd) to F13 50 nMSurface Plasmon Resonance
IC50 200 nMViral Yield Reduction Assay
CC50 > 20 µMCytotoxicity Assay (e.g., MTS)

Experimental Protocols

Viral Yield Reduction Assay

This protocol is designed to determine the concentration of this compound required to inhibit the production of infectious virus particles by 50% (IC50).

  • Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., BSC-40) at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare dilutions of the positive control (Tecovirimat) and a vehicle control (DMSO).

  • Infection: When the cells are confluent, remove the medium and infect the cells with monkeypox virus at a low multiplicity of infection (MOI) of 0.1 in a small volume of serum-free medium. Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the virus inoculum and add the medium containing the different concentrations of this compound, controls, or vehicle.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Virus Harvest: After incubation, scrape the cells into the medium and subject the cell suspension to three cycles of freezing and thawing to release the virus particles.

  • Titration: Determine the viral titer in each sample using a standard plaque assay or TCID50 assay.

  • Data Analysis: Plot the viral titer against the log of the compound concentration and use a non-linear regression analysis to calculate the IC50 value.

Visualizations

F13_Signaling_Pathway cluster_host_cell Host Cell Cytoplasm IMV Intracellular Mature Virus (IMV) Golgi Golgi Apparatus IMV->Golgi Wrapping CEV Cell-associated Enveloped Virus (CEV) Golgi->CEV EEV Extracellular Enveloped Virus (EEV) CEV->EEV Exocytosis F13 F13 Protein F13->Golgi Localizes to ZK806450 This compound ZK806450->F13 Inhibits Plasma_Membrane Plasma Membrane

Caption: Role of F13 in MPXV envelopment and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Serial Dilutions D Add this compound Dilutions and Controls A->D B Seed Host Cells in 24-well Plate C Infect Cells with MPXV (MOI = 0.1) B->C C->D E Incubate for 48-72h D->E F Harvest Virus E->F G Determine Viral Titer (Plaque Assay) F->G H Calculate IC50 G->H

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Flow Start High Variability in Results? Cause1 Inconsistent Cell Seeding? Start->Cause1 Solution1 Optimize Seeding Protocol Cause1->Solution1 Yes Cause2 Pipetting Errors? Cause1->Cause2 No End Problem Resolved Solution1->End Solution2 Calibrate Pipettes & Use Proper Technique Cause2->Solution2 Yes Cause3 Edge Effects? Cause2->Cause3 No Solution2->End Solution3 Avoid Outer Wells Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting logic for high data variability.

References

Technical Support Center: Modifying Protocols for F13 Protein Inhibitors (e.g., ZK-806450)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers utilizing F13 protein inhibitors, such as the experimental drug ZK-806450, for antiviral research. Given the limited public data on this compound, this guide offers general protocols, troubleshooting advice, and frequently asked questions based on the mechanism of action of F13 protein inhibitors used against orthopoxviruses like the monkeypox virus.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for F13 protein inhibitors like this compound?

A1: this compound is an experimental drug that has demonstrated binding affinity for the F13 protein of the monkeypox virus.[1] The F13 protein is a crucial viral structural protein involved in the envelopment of the intracellular mature virus.[1][2] By inhibiting the F13 protein, these drugs are thought to prevent the virus from acquiring its outer envelope, thereby blocking the formation of extracellular enveloped virus and limiting cell-to-cell spread.

Q2: How do I determine the optimal concentration of an F13 inhibitor for my specific cell line?

A2: The optimal concentration, often the EC50 (half-maximal effective concentration), should be determined empirically for each cell line. A dose-response experiment is recommended. This typically involves infecting the cells with the virus and treating them with a serial dilution of the compound. Viral activity can then be measured using assays such as plaque reduction, yield reduction, or reporter gene expression.

Q3: Can F13 inhibitors be toxic to my cells?

A3: Like most compounds, F13 inhibitors can exhibit cytotoxicity at high concentrations. It is essential to determine the CC50 (half-maximal cytotoxic concentration) for your specific cell type using a standard cytotoxicity assay (e.g., MTT, LDH). An ideal antiviral compound will have a high selectivity index (SI), which is the ratio of CC50 to EC50.

Q4: What are the key considerations when modifying a protocol for a new cell type?

A4: When adapting a protocol, consider the cell line's doubling time, susceptibility to viral infection, and metabolic rate. These factors can influence incubation times, viral load (multiplicity of infection - MOI), and drug concentration. A preliminary optimization experiment is always recommended.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Cell Toxicity 1. Compound concentration is too high. 2. The cell line is particularly sensitive to the compound. 3. Solvent (e.g., DMSO) concentration is toxic.1. Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the CC50. Use concentrations well below the CC50 for antiviral assays. 2. Test a range of lower concentrations. 3. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).
Inconsistent Antiviral Activity 1. Inconsistent viral titer. 2. Variability in cell seeding density. 3. Drug degradation.1. Always use a freshly titered virus stock. 2. Ensure a uniform monolayer of cells is achieved before infection. 3. Prepare fresh drug dilutions for each experiment and store the stock solution according to the manufacturer's instructions.
No Antiviral Effect Observed 1. The drug is not effective against the viral strain used. 2. The concentration used is too low. 3. The viral MOI is too high.1. Verify that the F13 protein of your viral strain is a target of the inhibitor. 2. Perform a dose-response experiment to determine the EC50. 3. A lower MOI may be necessary to observe the inhibitory effect.

Experimental Protocols

Determination of Cytotoxicity (CC50)

This protocol outlines the measurement of compound-induced cytotoxicity using an MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Addition: Prepare serial dilutions of the F13 inhibitor in culture medium. Add the dilutions to the cells and incubate for the intended duration of the antiviral assay (e.g., 48-72 hours). Include a "cells only" control and a solvent control.

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the "cells only" control and determine the CC50 value by non-linear regression analysis.

Plaque Reduction Assay

This assay determines the concentration of the antiviral compound required to reduce the number of viral plaques by 50% (EC50).

  • Cell Seeding: Seed cells in 6-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours.

  • Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) containing serial dilutions of the F13 inhibitor.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50.

Visualizations

Viral_Lifecycle_and_Inhibition cluster_cell Host Cell Virus_Entry Virus Entry Uncoating Uncoating & DNA Replication Virus_Entry->Uncoating Assembly Virion Assembly Uncoating->Assembly Wrapping Envelopment at Golgi Assembly->Wrapping Egress Virus Egress Wrapping->Egress Extracellular_Virus Extracellular Virus Egress->Extracellular_Virus Release of Enveloped Virus F13_Inhibitor F13 Inhibitor (e.g., this compound) F13_Inhibitor->Wrapping Inhibits

Caption: Inhibition of viral egress by an F13 inhibitor.

Experimental_Workflow Start Start Experiment Cell_Culture Culture Specific Cell Type Start->Cell_Culture Cytotoxicity_Assay Determine CC50 (MTT Assay) Cell_Culture->Cytotoxicity_Assay Antiviral_Assay Perform Antiviral Assay (e.g., Plaque Reduction) Cytotoxicity_Assay->Antiviral_Assay Use non-toxic concentrations Data_Analysis Analyze Data (Calculate EC50 & SI) Antiviral_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for antiviral compound testing.

References

Overcoming resistance to ZK-806450 in antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the experimental antiviral compound ZK-806450 in their assays.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is an experimental antiviral compound with multiple potential targets. It has demonstrated high binding potential to the allosteric binding site of the SARS-CoV-2 3CL protease and can also specifically bind to the GAG site of the dengue virus envelope protein[1]. Furthermore, in silico studies have shown its potential to interact with the F13 protein of the monkeypox virus, a key enzyme in viral envelopment[2][3].

Q2: Has resistance to this compound been characterized?

A2: As an experimental compound, there is limited publicly available data on specific resistance mutations to this compound. However, as with other antiviral agents, resistance is expected to arise from mutations in the viral target proteins that reduce drug binding or efficacy. For general information on how antiviral resistance develops, please refer to established principles of viral evolution under drug pressure[4][5].

Q3: What is the first step I should take if I suspect resistance in my cell culture?

A3: The first step is to confirm the loss of antiviral activity. This can be done by performing a dose-response assay to determine the 50% effective concentration (EC50) of this compound against the suspected resistant virus and comparing it to the EC50 against the wild-type virus. A significant shift in the EC50 is a strong indicator of resistance[4].

Q4: How can I select for and isolate this compound-resistant viruses?

A4: Resistance selection can be achieved by serially passaging the virus in the presence of increasing concentrations of this compound. This process applies selective pressure, allowing for the emergence and enrichment of resistant viral populations[4].

Troubleshooting Guide

This guide addresses common issues encountered during antiviral assays with this compound.

Problem Possible Cause Recommended Solution
High variability in EC50 values between experiments. Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding.
Variability in virus inoculum.Use a standardized virus stock with a known titer for all experiments.
Inaccurate drug dilutions.Prepare fresh drug dilutions for each experiment and verify concentrations.
No antiviral activity observed even at high concentrations. Compound instability.Check the storage conditions and shelf-life of your this compound stock. Consider preparing a fresh stock solution.
Cell line is not susceptible to the virus.Confirm that the chosen cell line supports robust viral replication.
Incorrect assay endpoint.Ensure the assay endpoint (e.g., cytopathic effect, reporter gene expression) is appropriate for the virus and cell line.
Sudden loss of antiviral efficacy after several passages. Emergence of a resistant viral population.Isolate the virus from the culture and perform an EC50 determination to confirm resistance. Sequence the viral target genes to identify potential resistance mutations.
High cytotoxicity observed at concentrations close to the EC50. Off-target effects of the compound.Determine the 50% cytotoxic concentration (CC50) in uninfected cells. Calculate the selectivity index (SI = CC50/EC50) to assess the therapeutic window.

Experimental Protocols

Determination of EC50 by Cytopathic Effect (CPE) Reduction Assay

This protocol is adapted from standard CPE reduction assays[6][7].

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) to achieve a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium.

  • Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that will cause 80-90% CPE in the virus control wells within 48-72 hours.

  • Treatment: Immediately after infection, add the diluted this compound to the wells. Include wells with untreated, infected cells (virus control) and uninfected, untreated cells (cell control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until the desired level of CPE is observed in the virus control wells.

  • Staining: Stain the cells with a viability dye, such as crystal violet or neutral red.

  • Quantification: Elute the dye and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability at each drug concentration relative to the cell and virus controls. Determine the EC50 value by non-linear regression analysis.

In Vitro Selection of this compound-Resistant Virus

This protocol is based on general methods for selecting resistant viruses[4].

  • Initial Passage: Infect a confluent monolayer of host cells with the wild-type virus in the presence of this compound at a concentration equal to the EC50.

  • Harvest: When CPE is evident, harvest the supernatant containing the progeny virus.

  • Subsequent Passages: Use the harvested virus to infect fresh cell monolayers, gradually increasing the concentration of this compound in each subsequent passage.

  • Monitoring: Monitor for viral breakthrough (i.e., the ability of the virus to cause CPE at higher drug concentrations).

  • Isolation and Characterization: Once a virus population that can replicate at significantly higher concentrations of this compound is established, isolate the virus and determine its EC50.

  • Genotypic Analysis: Extract viral RNA or DNA and sequence the putative target genes (e.g., 3CL protease for SARS-CoV-2, envelope protein for Dengue) to identify mutations associated with resistance.

Data Presentation

Table 1: Example EC50 and CC50 Data for this compound
VirusCell LineWild-Type EC50 (µM)Resistant Mutant EC50 (µM)Fold ResistanceCC50 (µM)Selectivity Index (Wild-Type)
SARS-CoV-2Vero E60.515.230.4>100>200
Dengue VirusHuh-71.225.821.5>100>83.3
Monkeypox VirusBSC-400.818.523.1>100>125

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_ec50 EC50 Determination cluster_resistance Resistance Selection seed_cells Seed Cells infect_cells Infect Cells seed_cells->infect_cells prepare_dilutions Prepare this compound Dilutions add_compound Add Compound prepare_dilutions->add_compound infect_cells->add_compound incubate Incubate add_compound->incubate stain_quantify Stain & Quantify incubate->stain_quantify analyze_data Analyze Data & Calculate EC50 stain_quantify->analyze_data initial_passage Initial Passage with EC50 Conc. analyze_data->initial_passage Inform Starting Concentration harvest_virus Harvest Progeny Virus initial_passage->harvest_virus serial_passage Serial Passage with Increasing Conc. harvest_virus->serial_passage monitor_cpe Monitor for Viral Breakthrough serial_passage->monitor_cpe isolate_characterize Isolate & Characterize Resistant Virus monitor_cpe->isolate_characterize sequence Sequence Target Genes isolate_characterize->sequence

Caption: Workflow for EC50 determination and in vitro resistance selection.

signaling_pathway cluster_virus Viral Lifecycle cluster_drug This compound Action cluster_targets Potential Viral Targets entry Viral Entry uncoating Uncoating entry->uncoating replication Replication & Translation uncoating->replication assembly Assembly replication->assembly release Egress assembly->release zk806450 This compound protease 3CL Protease zk806450->protease Inhibits Polyprotein Processing envelope Envelope Protein zk806450->envelope Blocks Entry/Fusion f13 F13 Protein zk806450->f13 Inhibits Envelopment protease->replication envelope->entry f13->release

Caption: Potential mechanisms of action for this compound in the viral lifecycle.

References

Validation & Comparative

Comparative Analysis of ZK-806450 and Other FXa Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel Factor Xa (FXa) inhibitor, ZK-806450 (also known as ZK-807834 and CI-1031), against the well-established FXa inhibitors, Rivaroxaban and Apixaban. This document summarizes key preclinical data, presents detailed experimental protocols for essential assays, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of their comparative pharmacology.

Biochemical and Pharmacological Comparison

The development of direct oral anticoagulants (DOACs) targeting Factor Xa has revolutionized the prevention and treatment of thromboembolic disorders.[1][2][3] this compound is a potent and selective direct inhibitor of FXa.[4] To contextualize its potential, this guide compares its preclinical profile with that of Rivaroxaban and Apixaban, two widely used FXa inhibitors.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for this compound, Rivaroxaban, and Apixaban, focusing on their biochemical potency against FXa, in vitro effects on coagulation parameters, and in vivo efficacy in animal models of thrombosis.

Table 1: Biochemical Potency and Selectivity of FXa Inhibitors

CompoundTargetK i (nM)Selectivity vs. ThrombinReference(s)
This compound/ZK-807834/CI-1031Human FXa0.11>1000-fold[4]
RivaroxabanHuman FXa0.4>10,000-fold[5]
ApixabanHuman FXa0.08>30,000-fold[1][6]

Table 2: In Vitro Anticoagulant Activity of FXa Inhibitors in Human Plasma

CompoundAssayConcentration to Double Clotting Time (µM)Reference(s)
This compound/ZK-807834/CI-1031Prothrombin Time (PT)0.23[4]
Activated Partial Thromboplastin (B12709170) Time (aPTT)0.49[4]
RivaroxabanProthrombin Time (PT)Not explicitly stated as doubling time; dose-dependent prolongation[3][7]
Activated Partial Thromboplastin Time (aPTT)Not explicitly stated as doubling time; dose-dependent prolongation[7]
ApixabanProthrombin Time (PT)3.6[6]
Activated Partial Thromboplastin Time (aPTT)Not explicitly stated as doubling time; dose-dependent prolongation[1]

Table 3: In Vivo Antithrombotic Efficacy of FXa Inhibitors in Rabbit Models

CompoundThrombosis ModelRoute of AdministrationED 50 /Effective DoseReference(s)
This compound/ZK-807834/CI-1031Veno-venous shuntIntravenousIC 50 of 0.6 µg/mL (plasma concentration) for thrombus mass reduction[4]
RivaroxabanVenous thrombosisOralED 50 of 1.3 mg/kg[2]
Arteriovenous shuntOralED 50 of 0.6 mg/kg[2]
ApixabanVenous thrombosisIntravenousED 50 of 0.11 mg/kg/h[6]
Arteriovenous shuntIntravenousED 50 of 0.27 mg/kg/h[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. The following sections provide protocols for key assays used in the characterization of FXa inhibitors.

Factor Xa (FXa) Inhibition Assay

This assay determines the inhibitory potency of a compound against purified Factor Xa.

Materials:

  • Purified human Factor Xa

  • Chromogenic FXa substrate (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

  • Test compound (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and purified human Factor Xa.

  • Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the chromogenic FXa substrate to each well.

  • Measure the rate of substrate cleavage by monitoring the change in absorbance at 405 nm over time using a microplate reader.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of FXa activity) by plotting the reaction velocity against the inhibitor concentration.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, considering the substrate concentration and its Michaelis-Menten constant (Km).

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.[8]

Materials:

  • Platelet-poor plasma (PPP) from human or animal subjects

  • Thromboplastin reagent (containing tissue factor and phospholipids)

  • Calcium chloride (CaCl2) solution

  • Coagulometer

Procedure:

  • Collect whole blood into a tube containing 3.2% sodium citrate (B86180) anticoagulant.[8]

  • Prepare PPP by centrifuging the blood sample to remove red blood cells and platelets.[8]

  • Pre-warm the PPP and the thromboplastin reagent to 37°C.

  • In a coagulometer cuvette, pipette a specific volume of PPP.

  • Add the pre-warmed thromboplastin reagent to the PPP.

  • Immediately add CaCl2 to initiate the clotting cascade.

  • The coagulometer will automatically detect the formation of a fibrin (B1330869) clot and record the time in seconds. This is the prothrombin time.

  • To test the effect of an inhibitor, the compound is pre-incubated with the PPP before adding the thromboplastin and CaCl2.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation.

Materials:

  • Platelet-poor plasma (PPP)

  • aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids)

  • Calcium chloride (CaCl2) solution

  • Coagulometer

Procedure:

  • Prepare PPP as described for the PT assay.

  • Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix a specific volume of PPP with the aPTT reagent.

  • Incubate the mixture at 37°C for a defined period (e.g., 3-5 minutes) to allow for the activation of contact factors.

  • Initiate coagulation by adding the pre-warmed CaCl2 solution.

  • The coagulometer will measure the time to clot formation, which is the aPTT.

  • To evaluate an inhibitor, it is pre-incubated with the PPP before the addition of the aPTT reagent.

In Vivo Thrombosis Model: Rabbit Veno-Venous Shunt

This model is used to evaluate the antithrombotic efficacy of a compound in a living organism.[4]

Materials:

  • Anesthetized rabbits

  • Extracorporeal shunt circuit made of medical-grade tubing

  • Surgical instruments

  • Test compound and vehicle control

  • Data acquisition system to monitor blood flow

Procedure:

  • Anesthetize the rabbit and cannulate the jugular vein and carotid artery to create an extracorporeal veno-venous shunt.

  • Introduce a thrombogenic surface (e.g., a cotton thread) into the shunt to induce thrombus formation.

  • Administer the test compound (e.g., this compound) or vehicle control intravenously, either as a bolus injection followed by a continuous infusion or as a single bolus.[4]

  • Monitor blood flow through the shunt continuously. A decrease in blood flow indicates thrombus formation.

  • At the end of the experiment, remove the thrombogenic surface and weigh the formed thrombus.

  • The efficacy of the antithrombotic agent is determined by its ability to prevent or reduce thrombus formation (measured by thrombus weight) and maintain blood flow compared to the vehicle control.[4]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in coagulation and the evaluation of FXa inhibitors.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitors Inhibitors XII Factor XII XI Factor XI XII->XI Contact Activation IX Factor IX XI->IX X Factor X IX:e->X:w VIII Factor VIII VIII->IX FXa Factor Xa X->FXa TF Tissue Factor TF_VIIa TF-FVIIa Complex VII Factor VII VII->TF_VIIa TF_VIIa:e->X:w V Factor V Prothrombinase Prothrombinase Complex (Xa, Va) V->Prothrombinase Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Ia) Fibrinogen->Fibrin FXa->Prothrombinase Prothrombinase->Thrombin FXa_Inhibitors FXa Inhibitors (this compound, Rivaroxaban, Apixaban) FXa_Inhibitors->FXa Experimental_Workflow Start Start: Novel Compound Synthesis In_Vitro In Vitro Characterization Start->In_Vitro Biochemical_Assays Biochemical Assays - FXa Inhibition (Ki) - Selectivity Profiling In_Vitro->Biochemical_Assays Coagulation_Assays Plasma Coagulation Assays - Prothrombin Time (PT) - Activated Partial Thromboplastin  Time (aPTT) In_Vitro->Coagulation_Assays PK_Studies Preclinical Pharmacokinetics (PK) (e.g., in rats, dogs) In_Vitro->PK_Studies In_Vivo In Vivo Efficacy Studies PK_Studies->In_Vivo Thrombosis_Models Thrombosis Models - Venous Thrombosis - Arterial Thrombosis In_Vivo->Thrombosis_Models Safety_Studies Safety/Toxicity Studies In_Vivo->Safety_Studies Bleeding_Models Bleeding Time Models Safety_Studies->Bleeding_Models End Candidate for Clinical Development Safety_Studies->End

References

Validating the Antiviral Activity of ZK-806450 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental antiviral agent ZK-806450 against established antiviral drugs for the treatment of monkeypox virus (MPXV) infection. While in vivo data for this compound is not yet available, this document summarizes its predicted activity based on computational studies and contrasts it with the demonstrated in vivo efficacy of tecovirimat (B1682736), brincidofovir, and cidofovir (B1669016).

Executive Summary

This compound has emerged as a potential anti-monkeypox agent through in silico screening, demonstrating a high binding affinity for the viral F13 protein, a crucial enzyme for viral dissemination. This target is shared with the FDA-approved antiviral tecovirimat. However, to date, the antiviral activity of this compound has not been evaluated in vivo. This guide presents the available preclinical data for this compound alongside a comprehensive review of the in vivo efficacy of tecovirimat, brincidofovir, and cidofovir in established animal models of monkeypox infection. The objective is to provide a benchmark for the future in vivo validation of this compound and other novel antiviral candidates.

Comparative Analysis of Antiviral Agents

The following table summarizes the key characteristics and available efficacy data for this compound and its comparators.

FeatureThis compound (Experimental)Tecovirimat (TPOXX®)Brincidofovir (Tembexa®)Cidofovir (Vistide®)
Mechanism of Action Predicted to inhibit the viral F13 protein, preventing the formation of enveloped virus.Inhibits the viral F13 protein, preventing the formation of enveloped virus and subsequent cell-to-cell spread.Prodrug of cidofovir; its active metabolite, cidofovir diphosphate, inhibits viral DNA polymerase, leading to chain termination.Its active metabolite, cidofovir diphosphate, inhibits viral DNA polymerase, leading to chain termination.
Target Virus Monkeypox Virus (predicted)Orthopoxviruses (including Monkeypox Virus)Orthopoxviruses (including Monkeypox Virus), other dsDNA virusesOrthopoxviruses (including Monkeypox Virus), other dsDNA viruses
In Vivo Data Availability None available.Extensive data in mice, prairie dogs, and non-human primates.[1][2]Data available in mice and prairie dogs.[3][4][5]Data available in mice and non-human primates.[6][7][8]

In Vivo Efficacy Data Summary

The following tables present a summary of in vivo experimental data for the comparator antiviral agents against monkeypox virus.

Tecovirimat In Vivo Efficacy
Animal ModelChallenge VirusDosing RegimenKey Efficacy Outcomes
Prairie Dog Monkeypox Virus (intranasal)10 mg/kg/day, oral, for 14 days, initiated at day 0, 3, or post-rash onset.100% survival in all treatment groups. Reduced viral load and prevention of severe disease, even when treatment was delayed.[9]
CAST/EiJ Mouse Monkeypox Virus (intranasal)Daily oral treatment.Markedly reduced viral titers in tissues at 1 and 2 weeks post-infection.[1][2]
Cynomolgus Macaque Monkeypox VirusNot specifiedDemonstrated efficacy in preventing death and reducing lesion severity.[10]
Brincidofovir In Vivo Efficacy
Animal ModelChallenge VirusDosing RegimenKey Efficacy Outcomes
Prairie Dog Monkeypox Virus (intranasal, 9x10^5 PFU)20 mg/kg initial dose, then 5 mg/kg every 48h for 2 doses, oral.Trend in increased survival dependent on initiation time (57% survival when started day -1, 43% on day 0, and 29% on day 1).[3][4]
BALB/c Mouse Ectromelia Virus (intranasal)Not specifiedPrevented mortality when administered within 5 days of challenge.[10]
Cidofovir In Vivo Efficacy
Animal ModelChallenge VirusDosing RegimenKey Efficacy Outcomes
Cynomolgus Macaque Monkeypox Virus (intratracheal, 10^7 PFU)5 mg/kg, intraperitoneal, on days -1, 3, 7, 10, and 13 post-infection.Significantly reduced mortality and morbidity, with lower viral burdens compared to control groups.[6]
BALB/c Mouse Cowpox or Vaccinia Virus (intranasal)0.7 to 6.7 mg/kg/day for 5 days.Conferred significant protection even when treatment was initiated up to 96 hours post-infection.[8]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the evaluation and replication of findings. Below are representative protocols for each comparator drug based on published studies.

Tecovirimat in the Prairie Dog Model of Monkeypox
  • Animal Model: Black-tailed prairie dogs (Cynomys ludovicianus).

  • Virus Challenge: Animals are challenged intranasally with a lethal dose (e.g., 65 times the 50% lethal dose) of monkeypox virus.

  • Drug Formulation and Administration: Tecovirimat is formulated for oral gavage.

  • Dosing Regimen: A common regimen is 10 mg/kg administered once daily for 14 days. Treatment can be initiated prophylactically (day 0) or therapeutically (e.g., day 3 post-infection or upon the onset of rash).

  • Monitoring and Endpoints: Animals are monitored daily for clinical signs of disease (weight loss, lesion development, mortality). Blood and swab samples are collected regularly to quantify viral load by qPCR and plaque assay.

Brincidofovir in the Prairie Dog Model of Monkeypox
  • Animal Model: Black-tailed prairie dogs (Cynomys ludovicianus).

  • Virus Challenge: Animals are challenged intranasally with a 90% lethal dose (LD90) of monkeypox virus (e.g., 9 x 10^5 Plaque Forming Units).[3][4]

  • Drug Formulation and Administration: Brincidofovir is administered via oral gavage.

  • Dosing Regimen: Treatment groups can be established based on the day of treatment initiation relative to virus inoculation (e.g., day -1, day 0, or day +1). A typical regimen involves an initial dose of 20 mg/kg followed by two subsequent doses of 5 mg/kg every 48 hours.[11]

  • Monitoring and Endpoints: Daily observation for clinical signs and mortality. Blood samples are collected to determine viral DNA levels and the presence of viable virus.[11]

Cidofovir in the Non-Human Primate Model of Monkeypox
  • Animal Model: Cynomolgus monkeys (Macaca fascicularis).

  • Virus Challenge: Animals are challenged with a fatal dose of monkeypox virus via the intratracheal route (e.g., 10^7 PFU).[6]

  • Drug Formulation and Administration: Cidofovir is administered via intraperitoneal injection.

  • Dosing Regimen: A representative regimen is 5 mg/kg administered 24 hours post-infection, with subsequent doses on specified days (e.g., days 3, 7, 10, and 13 post-infection).[6]

  • Monitoring and Endpoints: Key outcomes include survival, reduction in severe morbidity, and measurement of viral loads in various tissues and blood.[6]

Mechanisms of Action and Signaling Pathways

Understanding the molecular basis of antiviral activity is critical for drug development. The following diagrams illustrate the mechanisms of action for the antiviral agents discussed.

tecovirimat_moa cluster_virus_lifecycle Poxvirus Replication Cycle cluster_drug_action Tecovirimat & this compound Action IMV Intracellular Mature Virus (IMV) Wrapping Wrapping by Golgi Membranes IMV->Wrapping IEV Intracellular Enveloped Virus (IEV) Wrapping->IEV CellExit Cell Egress & Spread IEV->CellExit Tecovirimat Tecovirimat / this compound F13 F13 Protein Tecovirimat->F13 Binds to Inhibition Inhibition Inhibition->Wrapping Blocks

Caption: Mechanism of Tecovirimat and predicted mechanism of this compound.

cidofovir_moa cluster_virus_replication Poxvirus DNA Replication cluster_drug_action Cidofovir/Brincidofovir Action Viral_DNA Viral DNA Template DNA_Polymerase Viral DNA Polymerase Viral_DNA->DNA_Polymerase dNTPs dNTPs dNTPs->DNA_Polymerase New_DNA New Viral DNA Strand DNA_Polymerase->New_DNA Elongation Inhibition Chain Termination DNA_Polymerase->Inhibition Incorporation leads to Cidofovir Cidofovir / Brincidofovir (prodrug) CDV_PP Cidofovir Diphosphate (Active Form) Cidofovir->CDV_PP Cellular Kinases CDV_PP->DNA_Polymerase Competes with dCTP

Caption: Mechanism of Cidofovir and Brincidofovir.

Conclusion

While this compound shows promise as a potential antiviral agent against monkeypox virus based on computational modeling, its in vivo efficacy remains to be determined. This guide provides a framework for evaluating its future performance by comparing it to the established in vivo activity of tecovirimat, brincidofovir, and cidofovir. The provided data and experimental protocols can serve as a valuable resource for researchers and drug development professionals working to advance novel antiviral therapies for orthopoxvirus infections. Future in vivo studies on this compound should aim to generate comparable data on survival, viral load reduction, and clinical signs of disease in validated animal models to ascertain its therapeutic potential.

References

ZK-806450: An Investigational Candidate in the Landscape of Monkeypox Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the global health community continues to address the challenges posed by monkeypox (mpox), the search for effective antiviral treatments remains a critical priority. This guide provides a comparative overview of the investigational compound ZK-806450 and currently utilized treatments for monkeypox, including tecovirimat (B1682736), brincidofovir (B1667797), and cidofovir (B1669016). The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive understanding of the current therapeutic landscape.

Executive Summary

This compound is an experimental compound that has been identified through in silico studies as a potential inhibitor of the monkeypox virus F13 protein.[1] This protein is essential for the virus's ability to form an envelope and spread.[1] However, it is crucial to note that no experimental data from in vitro, animal, or human studies are currently available to validate the efficacy or safety of this compound for the treatment of monkeypox.

In contrast, tecovirimat, brincidofovir, and cidofovir are established antiviral drugs that have been utilized in the management of monkeypox, primarily under expanded access or emergency use protocols.[2][3][4] These agents have undergone varying degrees of preclinical and clinical evaluation, providing a basis for comparison of their efficacy and safety profiles.

Comparative Efficacy of Monkeypox Treatments

The following table summarizes the available efficacy data for tecovirimat, brincidofovir, and cidofovir. Due to the lack of experimental data, this compound is not included in this direct comparison.

Treatment Mechanism of Action In Vitro Efficacy Animal Model Efficacy Human Clinical Efficacy Key Adverse Events
Tecovirimat (TPOXX) Inhibits the activity of the orthopoxvirus VP37 protein (the homolog of F13), which is crucial for the formation of the viral envelope and subsequent viral spread.[5]Effective in suppressing viral multiplication of all four clades of monkeypox virus in cell culture.[6]Has demonstrated efficacy in animal models, particularly when administered early in the disease course.[2]Randomized clinical trials showed that tecovirimat was safe but did not significantly reduce the time to lesion resolution in patients with mild to moderate monkeypox.[7][8] Observational studies suggest a benefit when administered early.[9]Generally well-tolerated. Mild adverse effects may include fatigue, headache, and nausea.[9]
Brincidofovir (Tembexa) A prodrug of cidofovir, it is converted to cidofovir diphosphate (B83284) within cells, which acts as a nucleotide analog to inhibit viral DNA polymerase, halting viral DNA replication.[10]Demonstrates in vitro activity against multiple DNA viruses, including monkeypox virus.[11][12]Has shown efficacy in animal models of orthopoxvirus infections.[12] Combination with tecovirimat may have a synergistic effect.[3][10]Limited human data for monkeypox. Its use has been associated with elevated liver transaminases.[5][10] Currently being evaluated in a randomized controlled trial.[11][12]Diarrhea and hepatotoxicity (increased liver enzymes).[13]
Cidofovir A nucleotide analog that inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation.[10][13]Effective against various orthopoxviruses in vitro.[14]Has demonstrated efficacy in animal models, reducing morbidity and mortality.[15]Limited human data for monkeypox. A prospective study on topical cidofovir showed faster lesion clearance compared to symptomatic treatment.[15] Systemic use is limited by potential nephrotoxicity.[15]Nephrotoxicity (kidney damage) with systemic administration.[15]

Experimental Protocols and Methodologies

The evaluation of antiviral efficacy for monkeypox treatments involves a combination of in vitro, animal, and human studies.

In Vitro Efficacy Assays
  • Plaque Reduction Neutralization Test (PRNT): This is a common method to quantify the inhibition of viral replication.

    • Methodology: Confluent cell monolayers (e.g., Vero cells) are infected with a known concentration of monkeypox virus in the presence of serial dilutions of the antiviral drug. After an incubation period to allow for virus entry and replication, the cells are overlaid with a semi-solid medium to restrict viral spread to adjacent cells, forming localized areas of cell death (plaques). The cells are then stained, and the plaques are counted. The concentration of the drug that reduces the number of plaques by 50% (EC50) is determined.

Animal Model Studies
  • Non-human Primate Models (e.g., Cynomolgus Macaques): These models are considered the gold standard for studying monkeypox pathogenesis and evaluating medical countermeasures.

    • Methodology: Animals are challenged with a lethal dose of monkeypox virus. Treatment with the antiviral agent is initiated at various time points post-infection. Key endpoints include survival rate, reduction in viral load in blood and tissues, and amelioration of clinical signs of disease (e.g., fever, skin lesions).

Human Clinical Trials
  • Randomized Controlled Trials (RCTs): These are the most rigorous method for evaluating the efficacy and safety of a new treatment in humans.

    • Methodology: Participants with confirmed monkeypox infection are randomly assigned to receive either the investigational drug or a placebo. The primary endpoint is often the time to clinical resolution of symptoms, such as the complete healing of skin lesions. Secondary endpoints may include viral shedding, pain scores, and the incidence of adverse events.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Tecovirimat and the Potential Role of this compound

The following diagram illustrates the proposed mechanism of action for tecovirimat and, by extension, the potential mechanism for this compound, which is also predicted to target the F13 protein.

Mechanism of Tecovirimat and Potential Action of this compound cluster_virus_lifecycle Orthopoxvirus Replication Cycle cluster_drug_action Antiviral Intervention VirusEntry Virus Entry DNA_Replication Viral DNA Replication & Protein Synthesis VirusEntry->DNA_Replication IMV_Formation Intracellular Mature Virus (IMV) Formation DNA_Replication->IMV_Formation EENV_Formation Extracellular Enveloped Virus (EENV) Formation IMV_Formation->EENV_Formation Golgi Wrapping Virus_Spread Cell-to-Cell Spread & Egress EENV_Formation->Virus_Spread Tecovirimat Tecovirimat (or this compound) F13_Protein F13 (VP37) Protein Tecovirimat->F13_Protein Inhibits F13_Protein->EENV_Formation Required for

Caption: Inhibition of the F13 protein by tecovirimat blocks the formation of the extracellular enveloped virus.

Mechanism of Action of Cidofovir and Brincidofovir

This diagram illustrates how cidofovir and its prodrug, brincidofovir, inhibit viral replication.

Mechanism of Cidofovir and Brincidofovir cluster_drug_activation Drug Activation cluster_viral_replication Viral DNA Synthesis Brincidofovir Brincidofovir (Prodrug) Cidofovir Cidofovir Brincidofovir->Cidofovir Cellular Lipases Cidofovir_DP Cidofovir Diphosphate (Active Form) Cidofovir->Cidofovir_DP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Cidofovir_DP->Viral_DNA_Polymerase Inhibits Viral_DNA_Elongation Viral DNA Elongation Viral_DNA_Polymerase->Viral_DNA_Elongation

Caption: Cidofovir and its prodrug brincidofovir inhibit viral DNA polymerase, halting viral replication.

General Experimental Workflow for Antiviral Efficacy Testing

The logical flow from initial screening to clinical evaluation of a potential antiviral drug is depicted below.

Antiviral Drug Development Workflow In_Silico_Screening In Silico Screening (e.g., for this compound) In_Vitro_Assays In Vitro Efficacy (Cell Culture) In_Silico_Screening->In_Vitro_Assays Animal_Models Animal Model Studies (Efficacy & Safety) In_Vitro_Assays->Animal_Models Human_Trials Human Clinical Trials (Phase I, II, III) Animal_Models->Human_Trials Regulatory_Approval Regulatory Approval Human_Trials->Regulatory_Approval

References

In Vivo Validation of F13 Protein Inhibitors: A Comparative Analysis of ZK-806450 and Tecovirimat

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current validation status of ZK-806450, an experimental antiviral compound, against the established F13 protein inhibitor, tecovirimat (B1682736). While in silico studies show promise for this compound, a notable absence of in vivo data necessitates a comprehensive examination of the validation pathway established by its approved counterpart.

Introduction: Targeting the Orthopoxvirus F13 Protein

The F13 protein is a crucial enzyme for the envelopment and egress of orthopoxviruses, including the monkeypox virus. Its role in the viral life cycle makes it a prime target for antiviral therapeutics. Inhibition of F13 prevents the formation of extracellular enveloped virus, thereby limiting cell-to-cell spread and halting the progression of the infection.[1][2] This guide focuses on this compound, a novel compound identified through computational screening, and compares its current standing with tecovirimat, an FDA-approved drug that validates the F13 protein as a viable antiviral target.

Comparative Data: In Silico Promise vs. In Vivo Efficacy

A direct comparison of the in vivo performance of this compound is currently not possible due to the lack of published animal or human studies. The available data for this compound is limited to computational predictions of its binding affinity to the monkeypox virus F13 protein. In contrast, tecovirimat has undergone extensive in vivo testing, providing a benchmark for the development of new F13 inhibitors.

CompoundTargetType of DataKey Findings
This compound Monkeypox Virus F13 ProteinIn Silico (Virtual Screening)Vina Score of -8.5, indicating good binding potential.[3]
Tecovirimat (ST-246) Orthopoxvirus F13L HomologsIn Vivo (Animal Models & Human Clinical Trials)High efficacy in lethal challenge mouse models.[1] Effective in non-human primate models of monkeypox.[4] Approved for the treatment of smallpox and used for mpox.[4][5]
Other Experimental Compounds Monkeypox Virus F13 ProteinIn Silico (Virtual Screening)Several other compounds, such as tucatinib (B611992) and ubrogepant, also showed good binding abilities in the same screening that identified this compound.[3]

Mechanism of Action of F13 Inhibitors

The primary mechanism of action for F13 inhibitors like tecovirimat, and presumably this compound, involves binding to the F13 protein and preventing its function in the formation of the viral envelope. This disruption of the viral wrapping process inhibits the release of enveloped virions from the infected cell, thereby preventing the spread of the virus to other cells.[1][2]

G cluster_infected_cell Infected Host Cell cluster_inhibition IMV Intracellular Mature Virus (IMV) Golgi Golgi Apparatus IMV->Golgi Transport IEV Intracellular Enveloped Virus (IEV) Golgi->IEV Wrapping F13 F13 Protein F13->Golgi Exocytosis Exocytosis IEV->Exocytosis CEV Cell-associated Enveloped Virus (CEV) Exocytosis->CEV ZK806450 This compound / Tecovirimat ZK806450->F13 Inhibits EEV Extracellular Enveloped Virus (EEV) CEV->EEV Spread Spread to other cells EEV->Spread

Figure 1. Proposed mechanism of action for F13 protein inhibitors like this compound.

Experimental Protocols for In Vivo Validation

To validate the mechanism of action and efficacy of a compound like this compound in vivo, a series of preclinical studies in animal models are required. The following is a generalized protocol based on the successful validation of tecovirimat.

Objective: To assess the in vivo efficacy and mechanism of action of an F13 inhibitor in a lethal orthopoxvirus challenge model.

Animal Model: Immunocompetent mice (e.g., BALB/c) or immunodeficient mice, depending on the virus strain and study objectives. Non-human primates are used in later stages of preclinical development.[4]

Challenge Agent: A lethal dose of an orthopoxvirus, such as vaccinia virus or ectromelia virus for mouse models, or monkeypox virus for non-human primate models.

Experimental Groups:

  • Group 1: Vehicle control (placebo)

  • Group 2: Test compound (e.g., this compound) at various dosages

  • Group 3: Positive control (e.g., tecovirimat)

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of 7 days.

  • Virus Challenge: Animals are challenged with the virus via an appropriate route (e.g., intranasal, intravenous).

  • Treatment Administration: Treatment with the test compound, positive control, or vehicle is initiated at a specified time post-infection (e.g., 24 or 48 hours) and continued for a defined period (e.g., 14 days).

  • Monitoring: Animals are monitored daily for clinical signs of illness (e.g., weight loss, ruffled fur, mortality).

  • Viral Load Determination: Tissues (e.g., lung, spleen, liver) and blood are collected at various time points to quantify viral load using plaque assays or qPCR.

  • Histopathology: Tissues are collected for histopathological analysis to assess tissue damage and inflammation.

  • Mechanism of Action Confirmation: Electron microscopy of infected tissues can be used to visualize the accumulation of intracellular mature virions and the absence of enveloped virions, confirming the inhibition of viral wrapping.

G cluster_workflow In Vivo Validation Workflow start Start acclimatization Animal Acclimatization start->acclimatization challenge Virus Challenge acclimatization->challenge treatment Treatment Administration (Vehicle, this compound, Tecovirimat) challenge->treatment monitoring Daily Monitoring (Weight, Survival) treatment->monitoring data_collection Data Collection (Viral Load, Histopathology) monitoring->data_collection analysis Data Analysis data_collection->analysis end Conclusion on Efficacy & MoA analysis->end

Figure 2. A generalized experimental workflow for the in vivo validation of an F13 inhibitor.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a new antiviral against orthopoxviruses, based on in silico data. However, the lack of in vivo validation underscores the significant gap between computational prediction and clinical utility. The established pathway of in vivo validation for tecovirimat provides a clear and rigorous roadmap for the future development of this compound and other novel F13 inhibitors. Future research should prioritize in vivo studies in relevant animal models to determine the efficacy, safety, and pharmacokinetic profile of this compound, which will be critical to ascertain its true potential as a therapeutic agent.

References

Experimental Antiviral ZK-806450: A Head-to-Head Comparison with Approved Antivirals for SARS-CoV-2, Monkeypox, and Dengue Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the experimental antiviral compound ZK-806450 against currently approved antiviral therapies for SARS-CoV-2, monkeypox virus, and dengue virus. The content is intended for researchers, scientists, and drug development professionals, offering a summary of available data to guide future research and development efforts.

Executive Summary

This compound is an investigational antiviral agent with demonstrated potential against several viruses of global health concern. In silico studies have shown its high binding potential to the allosteric site of the SARS-CoV-2 3CL protease and the GAG site of the dengue virus envelope protein. Furthermore, computational screening has identified this compound as a compound with a strong binding affinity to the F13 protein of the monkeypox virus.

This report collates the available preclinical data for this compound and compares it with the established in vitro efficacy of approved antiviral drugs for each respective virus. It is important to note that direct head-to-head experimental data for this compound against these approved antivirals is not yet available in published literature. The comparisons are therefore based on existing data from separate studies.

SARS-CoV-2

This compound has been identified as a potential inhibitor of the SARS-CoV-2 3CL protease, a critical enzyme for viral replication. This section compares the available data for this compound with the approved antivirals Remdesivir (B604916) and Paxlovid (Nirmatrelvir/Ritonavir).

Data Presentation: In Vitro Efficacy against SARS-CoV-2
DrugTargetCell LineAssay TypeIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)
This compound 3CL Protease--Data Not AvailableData Not AvailableData Not Available
Remdesivir RNA-dependent RNA polymerase (RdRp)Vero E6qRT-PCREC50: 0.77[1][2]> 100[1]> 129.87
Calu-3High-content imagingIC50: 0.1[3]> 10[3]> 100
Nirmatrelvir (Paxlovid) 3CL Protease (Mpro)Calu-3Viral RNA levelsEC50: 0.45[4]> 100[4]> 222
Experimental Protocols

Remdesivir Antiviral Activity Assay (Vero E6 cells): Vero E6 cells were seeded in 96-well plates and infected with SARS-CoV-2. The cells were then treated with a range of concentrations of Remdesivir. After a specified incubation period, the viral copy number in the cell supernatant was quantified using quantitative reverse transcription PCR (qRT-PCR) to determine the EC50 value. Cytotoxicity was assessed in parallel using a cell viability assay.[1][2]

Nirmatrelvir Antiviral Activity Assay (Calu-3 cells): Calu-3 cells were infected with SARS-CoV-2 and treated with various concentrations of Nirmatrelvir. Following incubation, intracellular viral RNA levels were measured to determine the EC50. Cell viability was also assessed to determine the CC50.[4]

Signaling Pathway and Experimental Workflow

SARS_CoV_2_Lifecycle_and_Drug_Targets cluster_virus SARS-CoV-2 cluster_cell Host Cell cluster_drugs Antiviral Intervention Virus Virion ACE2 ACE2 Receptor Virus->ACE2 Spike Protein Binding Endocytosis Endocytosis ACE2->Endocytosis Uncoating Viral RNA Release Endocytosis->Uncoating Translation Translation of Polyproteins Uncoating->Translation Proteolysis Proteolytic Cleavage Translation->Proteolysis pp1a, pp1ab Replication RNA Replication (RdRp) Proteolysis->Replication Assembly Virion Assembly Replication->Assembly Exocytosis Exocytosis Assembly->Exocytosis ZK_806450 This compound ZK_806450->Proteolysis Inhibits 3CLpro Paxlovid Nirmatrelvir (Paxlovid) Paxlovid->Proteolysis Inhibits 3CLpro Remdesivir Remdesivir Remdesivir->Replication Inhibits RdRp Monkeypox_Antiviral_Comparison cluster_virus_lifecycle Monkeypox Virus Lifecycle cluster_inhibitors Inhibitors Mature Virion Mature Virion Envelopment Envelopment Mature Virion->Envelopment F13 Protein Extracellular Enveloped Virus Extracellular Enveloped Virus Envelopment->Extracellular Enveloped Virus ZK_806450 This compound ZK_806450->Envelopment Predicted Inhibition (Vina Score ≤ -8.5) Tecovirimat Tecovirimat Tecovirimat->Envelopment Inhibition (IC50: 5.6-7.2 nM) Dengue_Virus_Entry cluster_virus Dengue Virus cluster_cell Host Cell DENV DENV Virion Receptor Host Cell Receptor DENV->Receptor Attachment (Envelope Protein) Endosome Endosome Receptor->Endosome Endocytosis Fusion Membrane Fusion Endosome->Fusion pH-dependent conformational change RNA_Release Viral RNA Release Fusion->RNA_Release ZK_806450 This compound ZK_806450->DENV Potential Binding to Envelope Protein GAG site

References

Reproducibility of ZK-806450 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental findings related to ZK-806450, a compound identified as a potent inhibitor of Factor Xa (FXa) and a potential antiviral agent. Due to the limited availability of public experimental data for this compound, this document summarizes existing computational predictions and provides a framework for its evaluation by comparing it with alternative compounds and outlining relevant experimental protocols and signaling pathways.

Comparative Performance Data

This compound has been identified in computational screening studies as a potential antiviral agent with high binding affinity to viral proteins. The primary quantitative data available is a Vina score, a metric for predicting binding affinity.

Table 1: Comparative Binding Affinity to Monkeypox Virus F13 Protein

CompoundTargetMethodBinding Affinity (Vina Score)
This compound Monkeypox Virus F13 ProteinVirtual Screening-11.2[1]
TecovirimatMonkeypox Virus F13 ProteinVirtual Screening-8.5[1]
GlecaprevirMonkeypox Virus F13 ProteinVirtual Screening-10.1[1]
DolutegravirMonkeypox Virus F13 ProteinVirtual Screening-9.1[1]
BictegravirMonkeypox Virus F13 ProteinVirtual Screening-9.0[1]

Note: A more negative Vina score suggests a stronger predicted binding affinity. These are computational predictions and require experimental validation.

Experimental Protocols

While specific experimental data for this compound is not publicly available, the following are standard protocols for evaluating the activity of compounds like this compound against its putative targets.

Factor Xa (FXa) Inhibition Assay

This biochemical assay is used to determine the potency of compounds that inhibit Factor Xa, a critical enzyme in the blood coagulation cascade.

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of FXa on a synthetic substrate that releases a colored or fluorescent product upon cleavage.

General Protocol:

  • Preparation: A constant amount of purified human Factor Xa is incubated with varying concentrations of the test inhibitor (e.g., this compound).

  • Reaction Initiation: A chromogenic or fluorogenic substrate for FXa is added to the mixture.

  • Detection: The rate of substrate cleavage is measured by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is determined by fitting the data to a dose-response curve.

Antiviral Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay to quantify the ability of a compound to inhibit the replication of a virus.

Principle: The assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of an antiviral compound.

General Protocol for Dengue Virus:

  • Cell Culture: A monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.

  • Virus-Compound Incubation: A known amount of dengue virus is pre-incubated with serial dilutions of the test compound.

  • Infection: The cell monolayers are infected with the virus-compound mixtures.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are covered with a semi-solid overlay medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

  • Incubation and Staining: The plates are incubated for several days to allow for the formation of plaques, which are then visualized by staining the cells (e.g., with crystal violet).

  • Data Analysis: The number of plaques is counted for each compound concentration, and the 50% effective concentration (EC50) is calculated.

SARS-CoV-2 3CL Protease Inhibition Assay

This is a biochemical assay to screen for inhibitors of the SARS-CoV-2 3CL protease, an essential enzyme for viral replication.

Principle: The assay measures the inhibition of the proteolytic activity of recombinant 3CL protease on a specific peptide substrate.

General Protocol:

  • Reaction Mixture: Recombinant SARS-CoV-2 3CL protease is incubated with various concentrations of the test compound.

  • Substrate Addition: A fluorogenic peptide substrate that is specifically cleaved by the 3CL protease is added to initiate the reaction.

  • Signal Detection: The cleavage of the substrate results in an increase in fluorescence, which is measured over time.

  • IC50 Determination: The rate of the reaction is determined, and the IC50 value of the inhibitor is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound involves elucidating its effects on relevant biological pathways.

Dengue Virus Entry Pathway

Dengue virus typically enters host cells via clathrin-mediated endocytosis. The viral envelope protein binds to host cell receptors, leading to internalization into an endosome. The acidic environment of the late endosome triggers conformational changes in the viral envelope protein, resulting in the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.

G1 DENV Dengue Virus Receptor Host Cell Receptor DENV->Receptor Attachment ClathrinPit Clathrin-mediated Endocytosis Receptor->ClathrinPit LateEndosome Late Endosome ClathrinPit->LateEndosome Fusion Membrane Fusion (Low pH) LateEndosome->Fusion Release Viral RNA Release Fusion->Release

Caption: Dengue virus entry signaling pathway.

Factor Xa in the Coagulation Cascade

Factor Xa is a serine protease that plays a pivotal role in the coagulation cascade by converting prothrombin to thrombin, which in turn converts fibrinogen to fibrin, leading to clot formation. This compound, as a Factor Xa inhibitor, would block this cascade.

G2 Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FibrinClot Fibrin Clot Thrombin->FibrinClot catalyzes Fibrinogen Fibrinogen Fibrinogen->FibrinClot FactorXa Factor Xa FactorXa->Thrombin catalyzes ZK806450 This compound ZK806450->FactorXa inhibits

Caption: Inhibition of the coagulation cascade by this compound.

General Antiviral Drug Discovery Workflow

The process of discovering and validating a new antiviral agent typically follows a multi-step workflow, starting from initial screening to detailed characterization.

G3 cluster_screening Screening cluster_validation Validation cluster_characterization Characterization HTS High-Throughput Screening HitID Hit Identification HTS->HitID DoseResponse Dose-Response (EC50) HitID->DoseResponse Cytotoxicity Cytotoxicity (CC50) DoseResponse->Cytotoxicity Selectivity Selectivity Index (SI = CC50/EC50) Cytotoxicity->Selectivity MOA Mechanism of Action Studies Selectivity->MOA LeadOpt Lead Optimization MOA->LeadOpt

Caption: Workflow for antiviral drug discovery and development.

References

ZK-806450 in the Landscape of Experimental Poxvirus Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The re-emergence of poxvirus threats, including monkeypox, has revitalized the search for effective antiviral therapies. While several drugs have been approved or are in late-stage development, the quest for novel agents with improved efficacy, safety, and resistance profiles is ongoing. This guide provides a comparative overview of the experimental drug ZK-806450 alongside established and other experimental antivirals for poxviruses, including Tecovirimat (B1682736), Cidofovir, and Brincidofovir.

Disclaimer: Experimental data on this compound is currently limited to in silico screening studies. This guide presents the available computational data for this compound and compares it with the established experimental data for other antivirals to provide a comprehensive resource for researchers.

Overview of Poxvirus Antivirals

Poxviruses are large, double-stranded DNA viruses that replicate entirely within the cytoplasm of host cells. Therapeutic strategies primarily target key viral enzymes and structural proteins involved in replication and dissemination.

This compound: A Novel F13 Protein Inhibitor Candidate

This compound has been identified in a computational drug screening study as a potential inhibitor of the poxvirus F13 protein.[1] The F13 protein is a crucial component of the viral envelopment machinery, essential for the formation of the extracellular enveloped virus (EEV) form, which is critical for cell-to-cell spread.[1][2]

Mechanism of Action (Predicted): By binding to the F13 protein, this compound is predicted to disrupt its function, thereby inhibiting the wrapping of intracellular mature virions (IMVs) and preventing the formation of EEVs. This would limit the spread of the virus within the host.

Experimental Data: To date, no in vitro or in vivo experimental data on the efficacy of this compound against any poxvirus has been published in peer-reviewed literature. The primary evidence for its potential comes from a virtual screening study that reported a favorable binding affinity (Vina score) to the F13 protein of monkeypox virus.[1]

Tecovirimat (TPOXX®)

Tecovirimat is an FDA-approved antiviral for the treatment of smallpox and is also used for other orthopoxvirus infections, including monkeypox.[2][3][4]

Mechanism of Action: Tecovirimat targets the conserved orthopoxvirus F13 protein (also known as p37).[2][4] It functions as a "molecular glue," inducing the dimerization of F13 and thereby inhibiting its interaction with cellular machinery required for the wrapping of IMVs into IEVs (intracellular enveloped virions).[2][5] This blockage of EEV formation curtails the spread of the virus.[2][4]

Cidofovir (Vistide®)

Cidofovir is a broad-spectrum antiviral agent approved for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients and has shown activity against poxviruses.[6]

Mechanism of Action: Cidofovir is a nucleotide analog of deoxycytidine monophosphate. Inside the cell, it is phosphorylated by host cell kinases to its active diphosphate (B83284) form. This active metabolite then acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase, leading to the termination of the growing viral DNA chain and inhibition of viral replication.[6]

Brincidofovir (Tembexa®)

Brincidofovir is a prodrug of cidofovir, designed to have better oral bioavailability and reduced nephrotoxicity compared to its parent drug. It is approved for the treatment of smallpox.[2]

Mechanism of Action: Brincidofovir is a lipid conjugate of cidofovir. This lipid tail facilitates its entry into cells. Once inside, the lipid moiety is cleaved, releasing cidofovir, which is then phosphorylated to its active diphosphate form. The mechanism of action is then identical to that of cidofovir, inhibiting the viral DNA polymerase.[2]

Quantitative Data Comparison

The following tables summarize the available quantitative data for the discussed antiviral agents. It is important to reiterate that experimental data for this compound is not yet available.

Table 1: In Silico and In Vitro Activity Against Monkeypox Virus

DrugTargetIn Silico Binding Affinity (Vina Score)In Vitro EC50 (µM)
This compoundF13 Protein≤ -8.5[1]Not Available
TecovirimatF13 Protein-8.5[1]0.016 - 0.047[3][7]
CidofovirDNA PolymeraseNot Applicable1.1 - 4.6[3]
BrincidofovirDNA PolymeraseNot ApplicableNot Available

Table 2: General Characteristics of Poxvirus Antivirals

FeatureThis compoundTecovirimatCidofovirBrincidofovir
Status Experimental (Pre-clinical)ApprovedApprovedApproved
Target F13 Protein (Predicted)F13 ProteinDNA PolymeraseDNA Polymerase
Administration Not AvailableOral, IntravenousIntravenousOral
Key Advantage Potential novel F13 inhibitorPotent EEV formation inhibitorBroad-spectrum antiviralImproved oral bioavailability and safety profile over Cidofovir
Key Limitation No experimental dataPotential for resistanceNephrotoxicity, poor oral bioavailabilityPotential for side effects

Signaling Pathways and Experimental Workflows

Mechanism of Action Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action for Tecovirimat, Cidofovir, and Brincidofovir.

Caption: Tecovirimat's mechanism of action.

Cidofovir_Brincidofovir_Mechanism cluster_prodrug Brincidofovir Pathway cluster_drug Cidofovir Pathway Brincidofovir Brincidofovir (Oral) Cell_Entry_B Cell Entry Brincidofovir->Cell_Entry_B Cidofovir_Intra Intracellular Cidofovir Cell_Entry_B->Cidofovir_Intra Cleavage of lipid moiety Cidofovir_DP Cidofovir Diphosphate (Active) Cidofovir_Intra->Cidofovir_DP Cidofovir_IV Cidofovir (IV) Cell_Entry_C Cell Entry Cidofovir_IV->Cell_Entry_C Cidofovir_Intra_from_C Intracellular Cidofovir Cell_Entry_C->Cidofovir_Intra_from_C Cidofovir_Intra_from_C->Cidofovir_DP Viral_Polymerase Viral DNA Polymerase Cidofovir_DP->Viral_Polymerase Inhibits Cidofovir_DP->block DNA_Synth Viral DNA Synthesis Viral_Polymerase->DNA_Synth Mediates Viral_Replication Viral Replication DNA_Synth->Viral_Replication Leads to caption Cidofovir and Brincidofovir inhibit viral DNA synthesis. PRNT_Workflow start Start drug_prep Prepare serial dilutions of experimental drug start->drug_prep virus_prep Prepare standardized poxvirus stock start->virus_prep mix Mix drug dilutions with virus drug_prep->mix virus_prep->mix incubation1 Incubate drug-virus mixture mix->incubation1 infection Infect cell monolayers with drug-virus mixture incubation1->infection cell_culture Seed host cells in multi-well plates cell_culture->infection incubation2 Incubate for virus adsorption infection->incubation2 overlay Add semi-solid overlay (e.g., agar) incubation2->overlay incubation3 Incubate for plaque formation (days) overlay->incubation3 stain Stain cells (e.g., crystal violet) incubation3->stain count Count plaques in each well stain->count calculate Calculate EC50 (50% effective concentration) count->calculate end End calculate->end caption Workflow for a Plaque Reduction Neutralization Test (PRNT).

References

Benchmarking ZK-806450: A Comparative Guide for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance overview of the experimental antiviral compound ZK-806450 against key viral targets from Monkeypox virus, SARS-CoV-2, and Dengue virus. Due to the early stage of research, this comparison is primarily based on in silico computational studies. Experimental data for this compound is not yet publicly available. This document aims to provide a framework for researchers to contextualize the potential of this compound and to outline the experimental assays required for its validation.

Performance Against Monkeypox Virus F13 Protein

The F13 protein is a crucial enzyme for the envelopment of the Monkeypox virus, making it a prime target for antiviral therapeutics. Tecovirimat is an FDA-approved drug that targets this protein. Computational docking studies have been performed to predict the binding affinity of various compounds to the F13 protein, with the Vina score being a common metric where a more negative value indicates a stronger predicted binding affinity.

Data Presentation: In Silico Docking Scores against Monkeypox Virus F13 Protein

CompoundTypeTargetVina Score (kcal/mol)
This compound Experimental F13 Protein -8.5 [1]
TecovirimatApproved DrugF13 Protein-8.5[1]
GlecaprevirApproved DrugF13 Protein-10.1[1]
DolutegravirApproved DrugF13 Protein-9.1[1]

Note: The data presented above is from computational models and has not been experimentally validated.

Performance Against SARS-CoV-2 3CL Protease

The 3C-like (3CL) protease is an essential enzyme for the replication of SARS-CoV-2. This compound has been identified as having a high binding potential to an allosteric site on this protease in computational studies.[2] The table below provides experimental data for established 3CL protease inhibitors for comparative context.

Data Presentation: Established Inhibitors of SARS-CoV-2 3CL Protease

CompoundTypeIC50EC50
This compound Experimental Data not available Data not available
Nirmatrelvir (PF-07321332)Approved Drug~0.007 µM~0.07 µM
GC376Investigational~0.04 µM~0.95 µM

Note: IC50 and EC50 values for Nirmatrelvir and GC376 are approximate and collated from various studies for contextual comparison.

Performance Against Dengue Virus Envelope Protein

This compound has been shown in in silico studies to bind to the glycosaminoglycan (GAG) binding site of the Dengue virus envelope protein, which could interfere with viral entry into host cells.[3][4][5][6][7][8][9][10] Below are examples of compounds with known experimental activity against the Dengue virus.

Data Presentation: Established Inhibitors of Dengue Virus

CompoundTypeTargetEC50
This compound Experimental Envelope Protein (in silico) Data not available
BalapiravirInvestigationalNS5 Polymerase~2.5 µM (DENV-2)
NITD008InvestigationalNS5 Polymerase~0.2 µM (DENV-2)

Note: EC50 values for Balapiravir and NITD008 are approximate and collated from various studies for contextual comparison.

Experimental Protocols

In Silico Molecular Docking of Monkeypox Virus F13 Protein

The following protocol provides a general overview of the methodology used in the computational studies that generated the Vina scores.

  • Protein and Ligand Preparation: The three-dimensional structure of the Monkeypox virus F13 protein is obtained from a protein data bank or predicted using homology modeling. The structures of this compound and other comparator compounds are obtained from chemical databases. Both protein and ligand structures are prepared for docking by adding polar hydrogens, assigning charges, and defining rotatable bonds.

  • Grid Box Generation: A grid box is defined around the active site of the F13 protein to specify the search space for the docking algorithm.

  • Molecular Docking: A docking program such as AutoDock Vina is used to predict the binding conformation and affinity of the ligands within the defined active site of the F13 protein. The program calculates a binding energy score (Vina score) for the most favorable binding pose.

  • Analysis of Results: The Vina scores and the predicted binding poses of the different compounds are analyzed and compared. The interactions between the ligands and the protein's amino acid residues are also examined.

SARS-CoV-2 3CL Protease Inhibition Assay (FRET-based)

This protocol describes a common in vitro method to determine the half-maximal inhibitory concentration (IC50) of a compound against the 3CL protease.

  • Reagents and Materials: Recombinant SARS-CoV-2 3CL protease, a fluorogenic peptide substrate, assay buffer, and the test compound (this compound).

  • Assay Procedure: The 3CL protease is pre-incubated with varying concentrations of the test compound in an assay buffer. The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Data Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. The cleavage of the substrate by the protease results in an increase in fluorescence.

  • Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of the test compound. The IC50 value is determined by plotting the reaction rates against the compound concentrations and fitting the data to a dose-response curve.

Dengue Virus Plaque Reduction Neutralization Test (PRNT)

This cell-based assay is used to determine the half-maximal effective concentration (EC50) of a compound in inhibiting viral infection.

  • Cell Culture and Virus Preparation: A monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates. A known titer of Dengue virus is prepared.

  • Assay Procedure: The Dengue virus is pre-incubated with serial dilutions of the test compound. The cell monolayers are then infected with the virus-compound mixtures.

  • Plaque Formation: After an incubation period to allow for viral entry, the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict the spread of the virus, leading to the formation of localized zones of cell death (plaques).

  • Plaque Visualization and Counting: After a further incubation period, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus-only control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentrations and fitting the data to a dose-response curve.

Mandatory Visualizations

Monkeypox_F13_Pathway cluster_virus Monkeypox Virus Lifecycle cluster_inhibition Mechanism of Inhibition IMV Intracellular Mature Virion (IMV) Wrapping Wrapping by Golgi-derived membranes IMV->Wrapping recruits EEV Intracellular Enveloped Virion (EEV) Wrapping->EEV F13 F13 Protein F13->Wrapping essential for Cell_Exit Cell Exit EEV->Cell_Exit Extracellular_Virion Extracellular Virion Cell_Exit->Extracellular_Virion ZK806450 This compound ZK806450->F13 inhibits

Caption: Role of F13 protein in Monkeypox virus envelopment and its inhibition by this compound.

In_Silico_Workflow Target_Selection 1. Target Identification (e.g., F13 Protein) Protein_Prep 2. Protein Structure Preparation Target_Selection->Protein_Prep Docking 4. Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Database 3. Ligand Database (e.g., this compound) Ligand_Database->Docking Scoring 5. Binding Affinity Scoring (Vina Score) Docking->Scoring Analysis 6. Analysis of Binding Poses Scoring->Analysis Hit_Identification 7. Hit Identification Analysis->Hit_Identification

Caption: Workflow for in silico molecular docking of this compound against a viral protein target.

References

Safety Operating Guide

Proper Disposal of ZK-806450: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like ZK-806450 are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, integrating product-specific information with general best practices for pharmaceutical and chemical waste management in a research setting.

This compound is an experimental antiviral agent and a potent inhibitor of Factor Xa.[1][2] While it may be shipped as a non-hazardous chemical for research purposes, all laboratory chemicals should be handled with care and disposed of responsibly.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. A Safety Data Sheet (SDS) from a supplier indicates that personal protective equipment (PPE), including chemical-impermeable gloves, and tightly fitting safety goggles, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[3]

In the event of accidental release, the area should be evacuated, and all sources of ignition must be removed.[3] The spilled material should be collected and placed in a suitable, closed container for disposal.[3]

Quantitative Data Summary

For clarity and easy reference, the following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
Chemical FormulaC31H31N5O[1]
Molecular Weight489.62 g/mol [1]
AppearanceSolid powder[1]
SolubilitySoluble in DMSO[1]
Storage ConditionsShort term (days to weeks): 0 - 4°C; Long term (months to years): -20°C[1]

Step-by-Step Disposal Protocol

The disposal of any research chemical is governed by institutional, local, state, and federal regulations.[4][5] The following protocol provides a general framework; however, researchers must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Waste Identification and Segregation

Proper identification and segregation of waste streams are the foundational steps for safe disposal.

  • Unused or Expired this compound: Pure, unused, or expired this compound should be treated as chemical waste. It should not be disposed of in the regular trash or down the drain.[6][7]

  • Contaminated Materials: All materials that have come into direct contact with this compound are considered contaminated waste. This includes:

    • Personal Protective Equipment (PPE) such as gloves and lab coats.

    • Laboratory consumables like pipette tips, vials, and contaminated bench paper.

  • Solutions: Any solutions containing this compound must be collected as liquid chemical waste.

Step 2: Waste Collection and Labeling

Proper containment and labeling prevent accidental exposure and ensure correct disposal by EHS personnel.

  • Solid Waste:

    • Collect pure this compound and grossly contaminated solids in a designated, leak-proof, and puncture-resistant container.

    • The container must be clearly labeled with "Hazardous Waste" (or as otherwise directed by your EHS department) and the full chemical name: "this compound".

  • Liquid Waste:

    • Collect solutions containing this compound in a sealable, chemical-resistant container.

    • The container must be clearly labeled with "Hazardous Waste" (or as specified by institutional policy), the chemical name "this compound," and the approximate concentration and volume.

    • Never mix incompatible waste streams in the same container.

Step 3: Secure Storage

Pending pickup by EHS, all waste containers should be stored safely and securely.

  • Store waste containers in a designated, well-ventilated, and secure area.

  • This storage area should be clearly marked and known to all laboratory personnel.

  • Ensure that the storage area is away from incompatible materials.

Step 4: Arrange for Disposal

The final step is to coordinate the removal and disposal of the waste with your institution's EHS department.

  • Contact your EHS department to schedule a pickup for the chemical waste.

  • Provide them with all necessary information about the waste, as detailed on your labels.

  • Follow any additional instructions provided by EHS for packaging and transportation.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Unused/Expired this compound D Solid Chemical Waste Container A->D B Contaminated Materials (Gloves, Pipette Tips, etc.) B->D C This compound Solutions E Liquid Chemical Waste Container C->E F Label Container: 'Hazardous Waste' 'this compound' D->F E->F G Store in Designated Secure Area F->G H Contact EHS for Pickup G->H I Proper Disposal by Licensed Facility H->I

Caption: A workflow diagram illustrating the key stages of this compound disposal.

Logical Relationship of Disposal Principles

G Key Principles of Chemical Disposal A Safety First (PPE & Ventilation) B Regulatory Compliance (EHS Guidelines) C Environmental Protection (No Drain/Trash Disposal) D Proper Procedure D->A D->B D->C

References

Essential Safety and Logistics for Handling ZK-806450

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like ZK-806450 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is recommended based on standard laboratory safety protocols and information derived from safety data sheets.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Body PartProtectionRationale
Eyes Tightly fitting safety gogglesTo protect against splashes, dust, and aerosols.
Hands Chemical impermeable glovesTo prevent skin contact with the compound.
Body Laboratory coatTo protect street clothes and skin from contamination.
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.To avoid inhalation of the compound.

Note: Always handle this compound in a well-ventilated place and avoid the formation of dust and aerosols.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound minimizes risks and ensures the integrity of the compound.

1. Preparation and Handling:

  • Before handling, ensure that an emergency exit and a risk-elimination area are accessible.[1]

  • Handle the compound in a designated, well-ventilated area, such as a chemical fume hood.[1]

  • Avoid contact with skin and eyes.[1]

  • Use non-sparking tools to prevent fire hazards from electrostatic discharge.[1]

2. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • For short-term storage (days to weeks), maintain a temperature of 0 - 4°C. For long-term storage (months to years), store at -20°C.[2]

  • Store the compound away from incompatible materials and foodstuff containers.[1]

Accidental Release and Exposure Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Table 2: Emergency Procedures for this compound

IncidentProcedure
Spill 1. Evacuate personnel to a safe area and keep people away from and upwind of the spill. 2. Remove all sources of ignition. 3. Wear appropriate PPE, including chemical impermeable gloves and safety goggles. 4. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. 5. Prevent the chemical from entering drains.
Skin Contact 1. Immediately take off contaminated clothing. 2. Wash the affected area with soap and plenty of water. 3. Consult a doctor.
Eye Contact 1. Rinse the eyes with pure water for at least 15 minutes. 2. Consult a doctor.
Ingestion 1. Rinse the mouth with water. 2. Do not induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Call a doctor or Poison Control Center immediately.
Inhalation 1. Move the person to fresh air. 2. If breathing is difficult, give oxygen. 3. If not breathing, give artificial respiration and call a doctor.

Note: The information in this table is based on general laboratory safety guidelines for chemical handling.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Disposal of Unused Compound: Dispose of the chemical in accordance with appropriate local, state, and federal laws and regulations. Adhered or collected material should be promptly disposed of.[1]

  • Container Disposal: Keep the chemical in suitable and closed containers for disposal.[1]

  • Environmental Precautions: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal & Decontamination A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in Well-Ventilated Area (e.g., Fume Hood) A->B C Weighing and Preparing Solutions B->C D Conduct Experiment C->D E Store in Tightly Sealed Container at Recommended Temperature D->E F Dispose of Waste in Designated Chemical Waste Container D->F G Clean Work Area and Equipment F->G H Remove and Dispose of PPE Properly G->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.